Dimethylnitrophenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80182-27-0 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1,3-dimethyl-6-nitrophenanthrene |
InChI |
InChI=1S/C16H13NO2/c1-10-7-11(2)14-6-4-12-3-5-13(17(18)19)9-15(12)16(14)8-10/h3-9H,1-2H3 |
InChI Key |
XXFQGLGUSGDJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C2=C1)C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Dimethylnitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dimethylnitrophenanthrene, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Given the limited direct research on these specific compounds, this document synthesizes information from related molecules and general methodologies in the field. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences, highlighting potential areas for future investigation.
Identifying the Isomers of this compound
Phenanthrene is a polycyclic aromatic hydrocarbon with a three-ring structure, offering ten possible substitution positions. The isomers of this compound are determined by the various placements of two methyl (-CH₃) groups and one nitro (-NO₂) group on this phenanthrene backbone.
The systematic naming of these isomers follows IUPAC nomenclature, where the positions of the substituents are indicated by numbers. For example, an isomer could be named 1,2-dimethyl-3-nitrophenanthrene. The sheer number of possible constitutional isomers is extensive. A systematic approach to identifying all possibilities would involve considering all unique combinations of substituent positions on the phenanthrene ring.
Due to the vast number of potential isomers and the lack of specific studies on most of them, this guide will focus on general properties and methodologies applicable to this class of compounds rather than an exhaustive enumeration of every conceivable isomer.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound Isomers
| Property | Predicted Value/Trend | Rationale |
| Molecular Weight | 251.28 g/mol | Based on the molecular formula C₁₆H₁₃NO₂. |
| Melting Point | Expected to be higher than phenanthrene (101 °C). | Increased molecular weight and potential for intermolecular interactions due to the nitro group. The specific isomer will have a unique melting point based on its symmetry and packing efficiency in the crystal lattice. |
| Boiling Point | Expected to be significantly higher than phenanthrene (340 °C). | Increased molecular weight and polarity. |
| Solubility | Generally low in water. Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The nonpolar phenanthrene backbone dominates, but the nitro group will slightly increase polarity compared to dimethylphenanthrene. |
| LogP | Expected to be high. | The lipophilic nature of the phenanthrene ring system will be the primary driver of a high octanol-water partition coefficient. |
Synthesis and Experimental Protocols
Direct experimental protocols for the synthesis of specific this compound isomers are not well-documented. However, a general approach would involve the nitration of a dimethylphenanthrene precursor. The nitration of PAHs is a well-established reaction, typically involving electrophilic aromatic substitution.
General Experimental Protocol for Nitration of Dimethylphenanthrene
This protocol is a generalized procedure based on methods for the nitration of phenanthrene and other aromatic compounds.[1] The specific conditions may require optimization for different dimethylphenanthrene isomers.
Materials:
-
A specific isomer of dimethylphenanthrene
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride ((CH₃CO)₂O) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Dissolution: Dissolve the starting dimethylphenanthrene isomer in a suitable solvent such as acetic anhydride or dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., fuming nitric acid, or a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution while stirring. The choice of nitrating agent and solvent can influence the regioselectivity of the nitration.
-
Reaction: Allow the reaction to proceed at a low temperature for a specified time (e.g., 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product, which will likely be a mixture of isomers, using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization: The structure of the purified isomers should be confirmed using modern analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the phenanthrene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of the nitro group (strong absorptions typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis and characterization of this compound isomers.
Biological Activity and Signaling Pathways
While specific studies on the biological activities of this compound isomers are lacking, research on other nitrated PAHs provides valuable insights into their potential toxicological and pharmacological effects. Nitrated PAHs are known environmental contaminants and are often found to be more mutagenic and carcinogenic than their parent PAHs.
The toxicity of nitrated phenanthrenes has been demonstrated to be greater than that of phenanthrene itself, with evidence of hepatotoxicity in animal models.[2] The biological activity of nitrated PAHs is often linked to their metabolic activation.
Postulated Metabolic Activation Pathway
The metabolic activation of nitrated PAHs is a critical step in their mechanism of toxicity. This process typically involves the reduction of the nitro group to a reactive hydroxylamine, which can then form adducts with DNA and proteins, leading to mutations and cellular damage.
Caption: Postulated metabolic activation pathway for this compound leading to cellular damage.
Future Directions
The field of this compound research is largely unexplored. Future studies should focus on:
-
Systematic Synthesis and Characterization: The synthesis and unambiguous structural determination of a library of this compound isomers are essential for any further investigation.
-
Toxicological and Pharmacological Screening: A comprehensive evaluation of the biological activities of these isomers is needed to understand their potential as toxins or therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the positions of the methyl and nitro groups influence the biological activity will be crucial for designing compounds with specific properties.
-
Metabolism and Mechanistic Studies: Elucidating the metabolic pathways and mechanisms of action will provide a deeper understanding of their effects at the molecular level.
This guide provides a starting point for researchers interested in the isomers of this compound. While direct data is scarce, the principles of organic synthesis, analytical chemistry, and toxicology of related compounds offer a solid framework for future research in this promising area.
References
- 1. Di- and trinitrophenanthrenes: synthesis, separation, and reduction property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of polycyclic aromatic hydrocarbons. II. Effect of NO2-nitrated phenanthrene and pyrene on blood chemistry in rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Synthesis and Characterization of Novel Dimethylnitrophenanthrene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel dimethylnitrophenanthrene derivatives. These compounds are of significant interest in medicinal chemistry due to the established bioactivity of the phenanthrene scaffold, which is found in numerous natural products and synthetic molecules with anticancer, anti-inflammatory, and other therapeutic properties. The introduction of dimethyl and nitro substituents onto the phenanthrene core allows for the fine-tuning of its physicochemical and pharmacological properties, opening avenues for the development of new therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached in a stepwise manner, beginning with the construction of a dimethylphenanthrene core, followed by a regioselective nitration reaction. Several classical methods exist for the synthesis of the phenanthrene skeleton, including the Bardhan-Sengupta synthesis, the Haworth synthesis, and the Pschorr cyclization.
A versatile and efficient method for the preparation of specific dimethylphenanthrene isomers involves a multi-step sequence starting from appropriately substituted precursors. For instance, 2,7-dimethylphenanthrene can be synthesized from 4,4'-dimethyldiphenic acid. This process typically involves the reduction of the carboxylic acid groups to alcohols, conversion to bromomethyl groups, and subsequent cyclization.
Experimental Protocol: Synthesis of 2,7-Dimethylphenanthrene
This protocol is adapted from established methods for phenanthrene synthesis.
Step 1: Reduction of Dimethyl 4,4'-dimethyldiphenate
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of dimethyl 4,4'-dimethyldiphenate in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours, then quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 4,4'-bis(hydroxymethyl)-2,2'-dimethylbiphenyl.
Step 2: Bromination of 4,4'-bis(hydroxymethyl)-2,2'-dimethylbiphenyl
-
The diol from the previous step is dissolved in anhydrous dichloromethane (DCM).
-
Phosphorus tribromide (PBr₃) is added dropwise at 0 °C, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with ice water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 4,4'-bis(bromomethyl)-2,2'-dimethylbiphenyl.
Step 3: Cyclization to 9,10-Dihydro-2,7-dimethylphenanthrene
-
The dibromide is dissolved in anhydrous THF and cooled to -78 °C.
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for 2 hours at this temperature.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.
Step 4: Dehydrogenation to 2,7-Dimethylphenanthrene
-
The crude 9,10-dihydro-2,7-dimethylphenanthrene is mixed with 10% palladium on charcoal (Pd/C).
-
The mixture is heated at 250 °C for 4 hours under an inert atmosphere.
-
After cooling, the mixture is dissolved in toluene, filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2,7-dimethylphenanthrene.
Experimental Protocol: Nitration of 2,7-Dimethylphenanthrene
The nitration of the dimethylphenanthrene core is a critical step to introduce the nitro functional group, which is known to modulate the biological activity of many compounds. A standard and effective method for the nitration of polycyclic aromatic hydrocarbons is the use of a mixed acid solution.[1]
-
2,7-Dimethylphenanthrene is dissolved in a minimal amount of acetic anhydride at 0 °C.
-
A pre-cooled (0 °C) mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:1 ratio is added dropwise to the stirred solution of the phenanthrene derivative. The temperature is carefully maintained below 5 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed thoroughly with water until the washings are neutral and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the desired this compound derivative(s). The regioselectivity of the nitration can be influenced by the substitution pattern of the starting material and the reaction conditions.
Characterization of this compound Derivatives
The synthesized novel this compound derivatives must be thoroughly characterized to confirm their structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected characterization data for a hypothetical novel derivative, 3,6-dimethyl-9-nitrophenanthrene, based on known data for similar compounds.[2][3][4][5]
Table 1: NMR Spectroscopic Data for 3,6-Dimethyl-9-nitrophenanthrene
| Technique | Description | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Aromatic Protons | 7.5 - 9.0 (complex multiplet pattern) |
| Methyl Protons | 2.5 - 2.8 (two singlets) | |
| ¹³C NMR | Aromatic Carbons | 120 - 150 |
| Carbon bearing Nitro Group | ~145-150 | |
| Methyl Carbons | 20 - 25 |
Table 2: IR and Mass Spectrometric Data for 3,6-Dimethyl-9-nitrophenanthrene
| Technique | Description | Expected Values |
| IR Spectroscopy | N-O asymmetric stretch | 1510 - 1550 cm⁻¹ |
| N-O symmetric stretch | 1330 - 1370 cm⁻¹ | |
| C-H aromatic stretch | ~3050 cm⁻¹ | |
| C-H aliphatic stretch | ~2950 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z corresponding to C₁₆H₁₃NO₂ |
| Fragmentation | Loss of NO₂, loss of methyl groups |
Biological Activity and Signaling Pathways
Phenanthrene derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[6][7][8] The introduction of nitro and methyl groups can significantly influence these properties. For instance, many anticancer agents exert their effects by modulating key cellular signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MEK/ERK pathways are two such critical signaling cascades that are often dysregulated in cancer.[9][10][11] Novel this compound derivatives could potentially act as inhibitors of one or both of these pathways.
Hypothetical Mechanism of Action via the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[2][9] Its aberrant activation is a hallmark of many cancers. A novel this compound derivative could potentially inhibit this pathway at various nodes, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and hypothetical inhibition.
Experimental Workflow for Biological Evaluation
To assess the biological activity of the newly synthesized this compound derivatives, a systematic workflow is essential. This workflow would typically involve in vitro assays to determine cytotoxicity and mechanism of action.
Caption: Workflow for biological evaluation of derivatives.
Conclusion
The synthesis and characterization of novel this compound derivatives represent a promising area of research for the development of new therapeutic agents. By leveraging established synthetic methodologies and a systematic approach to characterization and biological evaluation, researchers can explore the vast chemical space offered by this scaffold. The potential for these compounds to modulate key signaling pathways implicated in diseases such as cancer warrants further investigation and could lead to the discovery of potent and selective drug candidates.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenanthrene [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 688. Electrophilic substitution. Part III. The nitration of phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Spectroscopic Profile of 3,6-Dimethyl-4-nitrophenanthrene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 3,6-Dimethyl-4-nitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the anticipated spectroscopic characteristics based on the known properties of the parent molecule, 3,6-dimethylphenanthrene, and the well-established effects of nitro group substitution on aromatic systems. This guide is intended for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,6-Dimethyl-4-nitrophenanthrene. These predictions are derived from existing data for 3,6-dimethylphenanthrene and the known spectroscopic shifts induced by a nitro group on a phenanthrene core.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-2 | 7.5 - 8.0 | m | - |
| H-5 | 8.5 - 8.8 | s | - |
| H-7, H-8 | 7.4 - 7.8 | m | - |
| H-9, H-10 | 7.7 - 8.2 | m | - |
| 3-CH₃ | 2.5 - 2.7 | s | - |
| 6-CH₃ | 2.5 - 2.7 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 130 - 135 |
| C-4 | 145 - 150 |
| C-6 | 130 - 135 |
| Aromatic C-H | 120 - 130 |
| Quaternary Aromatic C | 130 - 140 |
| 3-CH₃ | 20 - 25 |
| 6-CH₃ | 20 - 25 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 870 - 830 | Medium |
| C-H Bend (out-of-plane) | 900 - 675 | Strong |
Table 4: Predicted UV-Vis Spectroscopic Data
| Transition | Predicted λmax (nm) | Solvent |
| π → π* | 250 - 380 | Ethanol or Cyclohexane |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 251.09 |
| [M-NO₂]⁺ | 205.09 |
| [M-O]⁺ | 235.09 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,6-Dimethyl-4-nitrophenanthrene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 3,6-Dimethyl-4-nitrophenanthrene in a UV-grade solvent (e.g., ethanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending wavelength (e.g., 200 nm).
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid, non-volatile compound, techniques like Electron Ionization (EI) with a direct insertion probe or Electrospray Ionization (ESI) after dissolving in a suitable solvent can be used.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Magnetic Sector).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize spray and ion transfer parameters to maximize the signal of the molecular ion.
-
The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the spectroscopic analysis of 3,6-Dimethyl-4-nitrophenanthrene.
Environmental Sources, Fate, and Toxicological Profile of Dimethylnitrophenanthrene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Executive Summary
Dimethylnitrophenanthrene (DMNP) compounds are a subclass of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) characterized by a phenanthrene backbone substituted with two methyl groups and at least one nitro group. While specific data on DMNPs are scarce in scientific literature, this guide synthesizes available information on related compounds, including methylated PAHs and nitrophenanthrenes, to provide a comprehensive overview of their likely environmental sources, fate, and toxicological implications. The primary sources of DMNPs are anthropogenic, stemming from incomplete combustion processes, particularly from diesel engine exhaust. Their environmental fate is governed by their low water solubility and high affinity for particulate matter, leading to persistence in soil and sediment. Toxicological data on analogous compounds suggest that DMNPs may exhibit genotoxicity and carcinogenicity, likely mediated through metabolic activation and interaction with cellular pathways such as the aryl hydrocarbon receptor (AhR) signaling cascade. This document outlines current analytical approaches for the detection of related compounds and provides a framework for future research into the specific environmental and health impacts of DMNPs.
Environmental Sources and Formation
Dimethylnitrophenanthrenes are not naturally occurring and are primarily formed through anthropogenic activities. The main sources are believed to be:
-
Incomplete Combustion: Similar to other nitro-PAHs, DMNPs are likely formed during the incomplete combustion of organic materials containing phenanthrene and nitrogen oxides. Diesel engine exhaust is a significant source of nitro-PAHs and likely a primary contributor of DMNPs to the environment.[1][2][3]
-
Atmospheric Transformation: Parent dimethylphenanthrenes, which are components of crude oil and coal, can undergo atmospheric nitration. This process involves reactions with nitrogen oxides (NOx) in the gas phase or on the surface of airborne particulate matter, particularly in the presence of sunlight.[4]
While direct quantitative data for DMNP emissions are not available, the presence of various nitrophenols and nitropyrenes in diesel exhaust particles suggests that DMNPs are also likely to be present.[5]
Environmental Fate
The environmental behavior of DMNPs is dictated by their physicochemical properties, which are similar to other high molecular weight PAHs.
-
Partitioning and Transport: Due to their low aqueous solubility and high octanol-water partition coefficients (Kow), DMNPs are expected to adsorb strongly to particulate matter in the atmosphere, water, and soil. This association with particles facilitates their long-range transport in the atmosphere and their deposition into terrestrial and aquatic ecosystems.
-
Persistence and Degradation: DMNPs are anticipated to be persistent in the environment. Their degradation is likely to occur through two primary mechanisms:
-
Photodegradation: In the atmosphere and on surfaces exposed to sunlight, DMNPs may undergo photodegradation. The efficiency of this process depends on factors such as the intensity of solar radiation and the matrix in which the compounds are present.
-
Biodegradation: Microbial degradation of DMNPs is expected to be a slow process. Studies on methylated phenanthrenes have shown that the presence and position of methyl groups can influence the rate of biodegradation.[6][7] While some microorganisms are capable of degrading PAHs and nitro-PAHs, the additional methyl groups on DMNPs may hinder enzymatic attack.
-
Quantitative Data Summary
| Compound Class | Matrix | Concentration Range | Location/Source | Reference |
| Methylated PAHs | Sewage Sludge | 48 to 479 ng/g dw | Northeastern China | [8] |
| Phenanthrene | Diesel Exhaust Particles | High abundance | Medium-duty diesel engine | [2] |
| 1-Nitropyrene | Diesel Exhaust Particulate Matter | ~2 µg/g | Standard Reference Material 1650 | [3] |
| 4-Nitrophenol | Diesel Exhaust Particles | 0.23 to 29.5 µg/km | Diesel engines | [5] |
dw: dry weight
Experimental Protocols
Detailed and validated experimental protocols specifically for the analysis of DMNPs are not established. However, methods for the analysis of PAHs, alkylated PAHs, and nitro-PAHs in various environmental matrices can be adapted.
Sample Preparation and Extraction
Objective: To extract DMNPs from environmental matrices such as soil, sediment, or air particulate matter.
General Procedure for Soil/Sediment:
-
Sample Pre-treatment: Samples are typically freeze-dried, ground to a fine powder, and homogenized to ensure representativeness.[6]
-
Extraction:
-
Soxhlet Extraction: A traditional and robust method involving continuous extraction with an organic solvent (e.g., a mixture of acetone and n-hexane) for several hours.[9]
-
Ultrasonic Extraction: A faster method where the sample is sonicated in a solvent mixture (e.g., acetone/n-hexane) to enhance extraction efficiency.[6][8]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses elevated temperature and pressure to reduce extraction time and solvent consumption.
-
-
Cleanup: The crude extract is then cleaned to remove interfering compounds. This often involves column chromatography using silica gel or alumina.
Instrumental Analysis
Objective: To separate, identify, and quantify DMNP isomers.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5MS) is typically used for the separation of PAHs and their derivatives.
-
Injection: Splitless injection is commonly employed for trace analysis to maximize the amount of analyte introduced into the column.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is the most common method for PAHs.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity in quantification.[10][11][12]
-
Alternative Technique: High-Performance Liquid Chromatography (HPLC) with Fluorescence and/or Mass Spectrometric Detection
For more polar metabolites or when derivatization is not desired, HPLC coupled with a fluorescence detector (FLD) or a mass spectrometer (LC-MS/MS) can be utilized.[13]
Visualization of Pathways and Workflows
Proposed Metabolic Activation Pathway of Dimethylphenanthrene
References
- 1. Diesel exhaust particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aaqr.org [aaqr.org]
- 3. Quantitation of nitro- and dinitropolycyclic aromatic hydrocarbons in diesel exhaust particulate matter (Journal Article) | OSTI.GOV [osti.gov]
- 4. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of genotoxic nitro-PAH compounds in fish exposed to ambient nitrite and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. gcms.cz [gcms.cz]
- 11. Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
Toxicological Assessment of Nitrated and Methylated Phenanthrene Derivatives: An In-depth Technical Guide
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are widespread environmental contaminants, primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1][2][3] The addition of nitro (-NO2) and methyl (-CH3) groups to the basic PAH structure can significantly alter their chemical and toxicological properties.[4][5] Nitrated PAHs (NPAHs) and methylated PAHs are of particular concern due to their potential for increased genotoxicity, mutagenicity, and carcinogenicity compared to their parent compounds.[2][4][6]
This technical guide outlines the current understanding of the toxicology of nitrated and methylated phenanthrene derivatives, providing an overview of their mechanisms of action, experimental protocols for their assessment, and a summary of available data.
Mechanisms of Toxicity
The toxicity of nitrated and methylated phenanthrene derivatives is complex and can be mediated through several mechanisms.
Genotoxicity and Mutagenicity
Many NPAHs are direct-acting mutagens and genotoxicants, meaning they do not require metabolic activation to exert their harmful effects on DNA.[6] The genotoxicity of NPAHs often increases with the number of nitro groups.[6] In contrast, parent PAHs typically require metabolic activation by cytochrome P450 enzymes to form reactive metabolites that can bind to DNA and cause mutations.[6]
Aryl Hydrocarbon Receptor (AHR) Signaling
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs.[5] Upon binding to a PAH ligand, the AHR translocates to the nucleus and dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the increased expression of target genes, including cytochrome P450 enzymes like CYP1A1.[5]
While the induction of CYP1A1 is a well-established biomarker for AHR activation, its role in predicting broader toxicological outcomes is not always straightforward.[5] Some studies have shown that CYP1A induction does not always correlate with morphological or behavioral effects.[5]
Experimental Protocols for Toxicological Assessment
A variety of in vitro and in vivo assays are employed to assess the toxicology of nitrated and methylated phenanthrene derivatives.
In Vitro Genotoxicity Assays
-
SOS/Chromotest: This is a bacterial short-term assay that measures the induction of the SOS DNA repair system in E. coli as an indicator of genotoxicity.[6]
-
Salmonella (Ames) Mutagenicity Assay: This bacterial reverse mutation assay uses various strains of Salmonella typhimurium with pre-existing mutations to detect the mutagenic potential of a chemical.[7]
In Vivo Developmental Toxicity Assays
The zebrafish (Danio rerio) embryo is a widely used model organism for assessing the developmental toxicity of PAHs. Its rapid external development and optical transparency allow for detailed morphological and behavioral assessments.[1][5]
Experimental Workflow for Zebrafish Developmental Toxicity Assay
Quantitative Data Summary
Due to the lack of specific data for "Dimethylnitrophenanthrene," this section provides a conceptual framework for how quantitative data on related compounds could be presented. The following tables are illustrative and based on the types of data found in the literature for other PAHs.
Table 1: Genotoxicity of Selected Nitrated PAHs
| Compound | Assay | Result | Reference |
| Dinitropyrenes | SOS/Chromotest | High genotoxic potency | [6] |
| Nitroarenes (general) | SOS/Chromotest | Potency increases from bicyclic to tetracyclic systems | [6] |
Table 2: Developmental Toxicity of Selected PAHs in Zebrafish
| Compound | Endpoint | EC50 / LC50 (µM) | Reference |
| Benzo[k]fluoranthene | Multiple endpoints | - | [1] |
| Naphtho[2,3-e]pyrene | Multiple endpoints | - | [1] |
| Dibenz[a,h]anthracene | Multiple endpoints | - | [1] |
Note: Specific EC50/LC50 values were not provided in the abstracts of the search results, but this table illustrates how such data would be structured.
Signaling Pathways
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Conclusion
The toxicological assessment of nitrated and methylated phenanthrene derivatives is a critical area of research due to their widespread environmental presence and potential for significant adverse health effects. While specific data for "this compound" is lacking, the broader class of compounds exhibits well-documented genotoxic and developmental toxicities, often mediated through the AHR signaling pathway. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to approach the toxicological evaluation of these complex molecules. Further research is needed to elucidate the specific structure-activity relationships that govern the toxicity of individual nitrated and methylated phenanthrene isomers.
References
- 1. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACP - Polycyclic aromatic hydrocarbons (PAHs) and their alkylated, nitrated and oxygenated derivatives in the atmosphere over the Mediterranean and Middle East seas [acp.copernicus.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The genotoxicity of unsubstituted and nitrated polycyclic aromatic hydrocarbons. | Semantic Scholar [semanticscholar.org]
- 7. Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Nitrated Phenanthrenes: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of nitrated phenanthrenes represents a fascinating chapter in the history of natural product chemistry and synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of these compounds, with a particular focus on the pioneering work that led to their isolation, characterization, and the subsequent understanding of their biological significance. From the early isolations of aristolochic acids from medicinal plants to the first synthetic endeavors, this document traces the scientific journey that unveiled a class of molecules with potent biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational studies in this field. All quantitative data has been summarized into structured tables, and detailed historical experimental protocols are provided for key experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the concepts discussed.
Historical Context of the Discovery
The story of nitrated phenanthrenes is intrinsically linked to the study of natural products, particularly those derived from plants of the Aristolochia genus. For centuries, these plants were used in traditional medicine across various cultures. However, it wasn't until the mid-20th century that the chemical constituents responsible for their purported therapeutic and toxic effects began to be elucidated.
A pivotal moment in this discovery timeline was the isolation of aristolochic acids. In 1953, Gänshirt isolated these compounds from several Aristolochia species and determined their concentrations.[1] This was followed by the crucial work of Pailer and his colleagues at the University of Vienna, who were instrumental in determining the chemical structures of several of these nitrophenanthrene carboxylic acids.[1] These early studies laid the groundwork for understanding a new class of natural products.
Parallel to the exploration of naturally occurring nitrated phenanthrenes, synthetic chemists were investigating the reactivity of the phenanthrene nucleus. Phenanthrene itself was discovered in coal tar in 1872.[2] Early studies on the electrophilic substitution of phenanthrene, including nitration, were crucial in understanding the chemical properties of this aromatic system. While early reports on the nitration of phenanthrene existed, it was the work of scientists like Schmidt and Heinle, and later Dewar and coworkers, that began to systematically investigate the formation of mononitrophenanthrenes.
The convergence of these two research streams—natural product isolation and synthetic methodology—led to a deeper understanding of the chemistry and biology of nitrated phenanthrenes. The initial discovery of the biological activity of aristolochic acids, including their antimicrobial and cytotoxic properties, spurred further interest in this class of compounds.[3][4] However, this initial enthusiasm was later tempered by the discovery of their potent nephrotoxicity and carcinogenicity, a revelation that has had significant implications for public health and drug development.
Quantitative Data
The early quantitative analysis of nitrated phenanthrenes, particularly aristolochic acids in plant materials, was a challenging endeavor. The development of chromatographic techniques was instrumental in enabling the separation and quantification of these compounds. The following tables summarize some of the historical quantitative data.
| Plant Species | Aristolochic Acid I (mg/kg) | Aristolochic Acid II (mg/kg) | Reference |
| Aristolochia fangchi | 437 - 668 | Not reported as major | Lee et al., 2001 |
| Aristolochia contorta | < 1 - 115 | Major component | Lee et al., 2001 |
Table 1: Quantitative Analysis of Aristolochic Acids in Aristolochia Species. This table presents early 21st-century findings on the concentration of major aristolochic acids in different Aristolochia species, highlighting the variability of these compounds in nature.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Phenanthrene | 178.23 | 101 | PubChem |
| 9-Nitrophenanthrene | 223.23 | 116-118 | Vendor Data |
| Aristolochic Acid I | 341.28 | 281-286 (decomposes) | Merck Index |
| Aristolochic Acid II | 311.25 | ~275 (decomposes) | Merck Index |
Table 2: Physicochemical Properties of Phenanthrene and Key Nitrated Derivatives. This table provides a comparison of the fundamental physicochemical properties of the parent hydrocarbon and some of its important nitrated derivatives.
Experimental Protocols
The following protocols are based on historical accounts of the experimental methods used in the mid-20th century for the isolation and synthesis of nitrated phenanthrenes. These have been reconstructed to provide a sense of the techniques available to researchers at the time.
Isolation of Aristolochic Acids from Aristolochia species (circa 1950s)
This protocol is a representation of the methods that would have been used for the extraction and purification of aristolochic acids from plant material.
1. Extraction:
- Dried and powdered plant material (e.g., roots of Aristolochia clematitis) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol in a Soxhlet apparatus.
- The solvent is then removed under reduced pressure to yield a crude extract.
2. Acid-Base Fractionation:
- The crude extract is dissolved in a suitable organic solvent (e.g., chloroform) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to extract the acidic components, including aristolochic acids.
- The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the aristolochic acids.
- The precipitate is collected by filtration and dried.
3. Column Chromatography:
- The crude aristolochic acid mixture is further purified by column chromatography.
- A glass column is packed with an adsorbent such as alumina or silica gel.
- The sample is loaded onto the top of the column and eluted with a series of solvents of increasing polarity (e.g., a gradient of petroleum ether, benzene, and chloroform).
- Fractions are collected and the solvent is evaporated. The purity of the fractions is monitored by techniques such as melting point determination and paper chromatography.
4. Recrystallization:
- The fractions containing the desired aristolochic acid are combined and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure crystals.
Synthesis of 9-Nitrophenanthrene (Historical Method)
This protocol describes a typical laboratory-scale synthesis of 9-nitrophenanthrene based on early 20th-century electrophilic nitration methods.
1. Reaction Setup:
- A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of phenanthrene in a solvent such as glacial acetic acid or carbon tetrachloride.
2. Nitration:
- The flask is cooled in an ice bath.
- A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride, is added dropwise from the dropping funnel while maintaining a low temperature (typically below 10°C) to control the reaction and minimize the formation of byproducts.
- After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.
3. Work-up:
- The reaction mixture is poured onto crushed ice, and the precipitated crude 9-nitrophenanthrene is collected by filtration.
- The crude product is washed with water to remove residual acids, followed by a wash with a dilute solution of sodium carbonate to neutralize any remaining acid, and finally with water again until the washings are neutral.
4. Purification:
- The crude 9-nitrophenanthrene is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product. The purity is confirmed by its melting point.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the discovery and study of nitrated phenanthrenes.
Caption: Signaling pathway of aristolochic acid-induced toxicity.
Caption: Experimental workflow for natural product discovery.
References
- 1. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The isolation and structural elucidation of novel derivatives of aristolochic acid from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0087832B2 - Process for the removal of aromatic compounds from hydrocarbons - Google Patents [patents.google.com]
A Theoretical Investigation of the Molecular Structure of Dimethylnitrophenanthrene: A Methodological Whitepaper
Introduction
Dimethylnitrophenanthrenes, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are of significant interest to researchers in environmental science and toxicology due to their potential mutagenic and carcinogenic properties. A thorough understanding of their three-dimensional molecular structure is paramount for elucidating structure-activity relationships, predicting their environmental fate, and designing potential remediation strategies.
This whitepaper provides a comprehensive overview of the theoretical methods employed to calculate the molecular structure and electronic properties of Dimethylnitrophenanthrene isomers. The methodologies detailed are grounded in quantum chemical calculations, primarily Density Functional Theory (DFT), which has been successfully applied to a wide range of organic molecules, including various phenanthrene derivatives. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the computational analysis of small organic molecules.
Theoretical Methodology
The primary computational approach for determining the molecular structure of this compound isomers is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for systems of this size.
Computational Parameters
A typical computational study of this compound would employ the following parameters. These are summarized in Table 1.
| Parameter | Specification | Rationale |
| Computational Method | Density Functional Theory (DFT) | Provides a good compromise between accuracy and computational expense for medium-sized organic molecules. |
| Functional | Becke, 3-parameter, Lee-Yang-Parr (B3LYP) | A widely used and well-validated hybrid functional for organic molecules, known for its reliability in predicting geometries and electronic properties. |
| Basis Set | 6-31G(d,p) or 6-31+G* | Pople-style basis sets that include polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are important for accurately describing the electronic structure of molecules with heteroatoms like oxygen and nitrogen. |
| Solvation Model | Polarizable Continuum Model (PCM) | Can be used to simulate the influence of a solvent environment on the molecular structure and properties. Water and dichloromethane are common choices. |
| Software | Gaussian, ORCA, Spartan, etc. | Standard quantum chemistry software packages that implement the aforementioned methods. |
Experimental Protocols: A Step-by-Step Computational Workflow
The process for the theoretical calculation of the molecular structure of a this compound isomer is outlined below:
-
Initial Structure Generation: A 2D or 3D model of the desired this compound isomer is constructed using a molecular modeling software. The positions of the methyl and nitro groups on the phenanthrene backbone are specified.
-
Geometry Optimization: A geometry optimization calculation is performed using the chosen DFT functional and basis set. This process iteratively adjusts the positions of the atoms to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
HOMO-LUMO energy gap: Provides insight into the molecule's chemical reactivity and electronic excitation properties.
-
Dipole moment: Indicates the overall polarity of the molecule.
-
Mulliken atomic charges: Describes the distribution of electron density among the atoms.
-
-
Analysis of Results: The calculated geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties are analyzed and compared with available experimental data for similar molecules or used to predict the molecule's behavior.
Illustrative Data Presentation
The following tables present illustrative quantitative data for a hypothetical 1,3-dimethyl-6-nitrophenanthrene isomer, as would be obtained from the theoretical calculations described above.
Table 2: Illustrative Optimized Geometric Parameters for 1,3-dimethyl-6-nitrophenanthrene
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.37 - 1.45 |
| C-N | 1.48 |
| N-O | 1.23 |
| C-H | 1.09 |
| C-C (methyl) | 1.52 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-N-O | 117 |
| O-N-O | 126 |
| H-C-H (methyl) | 109.5 |
| Dihedral Angles (°) | |
| C-C-N-O | 25.4 |
Table 3: Illustrative Calculated Electronic Properties for 1,3-dimethyl-6-nitrophenanthrene
| Property | Value |
| Energy of HOMO (eV) | -6.25 |
| Energy of LUMO (eV) | -2.89 |
| HOMO-LUMO Gap (eV) | 3.36 |
| Dipole Moment (Debye) | 4.12 |
| Total Energy (Hartree) | -875.432 |
Visualization of the Computational Workflow
The logical flow of the theoretical calculation process can be visualized as a workflow diagram.
Caption: Workflow for the theoretical calculation of this compound molecular structure.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical calculation of the molecular structure of this compound isomers. While specific data for this class of molecules is not yet prevalent in the literature, the methodologies described herein, centered around Density Functional Theory, provide a robust framework for researchers to conduct such investigations. The illustrative data and workflow visualization serve as a practical guide for planning and executing computational studies aimed at elucidating the structural and electronic properties of these environmentally relevant compounds. The insights gained from such theoretical work are invaluable for understanding their reactivity, toxicity, and ultimate impact on biological systems.
Navigating the Solubility and Stability of Dimethylnitrophenanthrene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nitro-PAHs are a class of compounds that are of significant interest due to their biological activities. The introduction of both methyl and nitro groups to the phenanthrene scaffold can significantly alter its properties, influencing its interaction with biological targets and its behavior in various solvent systems. Accurate characterization of solubility and stability is a prerequisite for any meaningful investigation into the potential applications of dimethylnitrophenanthrene. This document serves as a practical resource for scientists and researchers, offering insights into predicting and experimentally determining these key characteristics.
Solubility of this compound: An Estimation Based on Analogs
Direct experimental data on the solubility of specific this compound isomers in organic solvents is scarce. However, by examining the solubility of structurally related compounds, such as the parent phenanthrene and dinitronaphthalene, we can infer the likely solubility behavior of this compound.
The solubility of a non-polar compound like phenanthrene is generally higher in non-polar and polar aprotic solvents. The presence of nitro groups, which are polar, can increase the compound's polarity and may enhance its solubility in more polar organic solvents. The methyl groups, being non-polar, will slightly increase the lipophilicity.
Table 1: Solubility of Phenanthrene in Various Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~20 | Ambient |
| Dimethyl Sulfoxide (DMSO) | ~30 | Ambient |
| Dimethylformamide (DMF) | ~30 | Ambient |
Data sourced from publicly available safety data sheets.[1]
Table 2: Mole Fraction Solubility of 1,5-Dinitronaphthalene in Various Organic Solvents at Different Temperatures
| Solvent | 273.15 K | 283.15 K | 293.15 K | 303.15 K | 313.15 K |
| Acetonitrile | 0.000189 | 0.000293 | 0.000441 | 0.000652 | 0.000941 |
| Ethanol | 0.000078 | 0.000118 | 0.000174 | 0.000251 | 0.000356 |
| Trichloromethane | 0.001573 | 0.002166 | 0.002934 | 0.003918 | 0.005168 |
| 1-Propanol | 0.000103 | 0.000154 | 0.000227 | 0.000328 | 0.000468 |
| Acetone | 0.000439 | 0.000652 | 0.000947 | 0.001351 | 0.001897 |
| Toluene | 0.000624 | 0.000911 | 0.001297 | 0.001815 | 0.002511 |
| Ethyl acetate | 0.000439 | 0.000651 | 0.000944 | 0.001345 | 0.001888 |
| Ethylbenzene | 0.000341 | 0.000508 | 0.000741 | 0.001064 | 0.001509 |
Data adapted from a study on the solubility of 1,5-dinitronaphthalene.[2]
Based on this data, it is reasonable to predict that this compound will exhibit moderate to good solubility in polar aprotic solvents like DMSO, DMF, and acetone, as well as in chlorinated solvents and aromatic hydrocarbons. Its solubility in alcohols is expected to be lower.
Stability of this compound in Organic Solvents
The stability of nitro-PAHs in organic solvents is influenced by several factors, including the solvent itself, light exposure, and temperature. Photodegradation is a common degradation pathway for many PAHs and their derivatives.[3]
Studies on various PAHs have shown that they can undergo transformations when exposed to light in organic solvents.[3] Therefore, it is crucial to store solutions of this compound protected from light, especially when long-term stability is required. The choice of solvent can also play a role, with some solvents potentially participating in degradation reactions under certain conditions. For instance, the stability of some pesticides has been shown to vary significantly between different organic solvents.
Experimental Protocols
To obtain precise and reliable data for a specific this compound isomer, experimental determination of its solubility and stability is essential. The following sections outline detailed methodologies for these key experiments.
Solubility Determination: Isothermal Saturation Method
The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the this compound solid is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Stability Assessment: HPLC-Based Degradation Study
To assess the stability of this compound in a particular solvent, a time-course study monitoring its concentration under specific conditions (e.g., temperature, light exposure) is performed.
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared in the organic solvent of interest.
-
Storage Conditions: Aliquots of the stock solution are stored in sealed vials under controlled conditions. For example, to assess photostability, one set of vials is exposed to a light source (e.g., a photostability chamber) while a control set is kept in the dark at the same temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), a vial from each condition is removed.
-
Analysis: The concentration of this compound in each sample is determined by HPLC. The chromatograms should also be inspected for the appearance of new peaks, which would indicate the formation of degradation products.
-
Data Analysis: The percentage of the initial concentration remaining at each time point is calculated. The degradation kinetics (e.g., half-life) can be determined by plotting the concentration versus time.
Caption: Experimental workflow for stability assessment.
Conclusion
While direct, quantitative data for the solubility and stability of this compound in organic solvents remains to be published, a systematic approach based on the behavior of analogous compounds and established experimental protocols can provide the necessary insights for researchers. This guide offers a framework for predicting solubility trends and a detailed blueprint for the experimental determination of these critical parameters. By following these methodologies, scientists and drug development professionals can confidently characterize the physicochemical properties of this compound, paving the way for its successful application in their research and development endeavors. It is strongly recommended that experimental validation be performed for the specific isomer of interest to obtain accurate and reliable data.
References
The Carcinogenic Potential of Dimethylnitrophenanthrene Isomers: A Toxicological and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylnitrophenanthrene isomers, a subclass of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are of significant toxicological interest due to their structural similarity to known carcinogens. While direct experimental evidence on the carcinogenicity of specific this compound isomers remains limited, this technical guide synthesizes current knowledge from structurally related compounds to provide a comprehensive overview of their potential carcinogenic properties. This document details probable metabolic activation pathways, potential for DNA adduct formation, and inferred carcinogenic mechanisms. All quantitative data from analogous compounds are presented in structured tables, and detailed experimental methodologies from key studies are provided to aid in future research design. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential toxicological profile of these compounds.
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental pollutants originating from incomplete combustion processes and are also formed through atmospheric reactions of parent PAHs with nitrogen oxides.[1] Many nitro-PAHs are recognized as potent mutagens and carcinogens.[1] The addition of methyl groups to the aromatic structure can further influence their metabolic activation and carcinogenic potency. This guide focuses on the potential carcinogenic properties of this compound isomers, a group of compounds for which direct carcinogenicity data is scarce. By examining the established metabolic pathways and carcinogenic effects of structurally similar compounds, such as nitrophenanthrenes and methylated PAHs, we can infer the likely toxicological profile of this compound isomers and identify critical areas for future research.
Inferred Metabolic Activation and Carcinogenesis
The carcinogenicity of most PAHs and nitro-PAHs is dependent on their metabolic activation to reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[2] If these adducts are not repaired, they can lead to mutations during DNA replication, a critical step in the initiation of cancer.[3]
Two primary pathways are implicated in the metabolic activation of nitro-PAHs:
-
Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxyarylamine. This N-hydroxy metabolite can be further activated by esterification (e.g., acetylation or sulfation) to form a highly reactive species that readily forms DNA adducts.[4]
-
Ring Oxidation: This pathway is analogous to the activation of parent PAHs and involves cytochrome P450 monooxygenases, which can lead to the formation of diol epoxides. For nitro-PAHs, a combination of ring oxidation and nitroreduction can also occur.[4]
For alkylated PAHs, such as retene (1-methyl-7-isopropyl-phenanthrene), metabolic activation can also proceed through an ortho-quinone pathway, which does not involve the formation of a diol-epoxide.[5] This suggests that this compound isomers may also be activated through multiple, potentially competing, metabolic pathways.
Suggested Metabolic Pathway for Nitrophenanthrenes
Based on studies of nitrophenanthrene metabolism, a likely activation pathway for this compound isomers can be proposed. This pathway involves initial ring oxidation by cytochrome P450 enzymes (CYP1A), followed by nitration, and subsequent epoxide formation.
Quantitative Carcinogenicity Data from Analogous Compounds
Direct quantitative data on the tumorigenicity of this compound isomers is not currently available in the published literature. However, studies on the carcinogenicity of related nitro-PAHs provide valuable insights into their potential potency. The following table summarizes tumorigenicity data for 1-nitropyrene, a well-studied carcinogenic nitro-PAH.
| Compound | Species/Strain | Route of Administration | Total Dose (mmol/kg) | Tumor Type | Mean No. of Tumors/Mouse (± SD) | Reference |
| 1-Nitropyrene | A/J Mice | Intraperitoneal | 6.44 | Lung | 1.3 ± 1.0 | [6] |
| Trioctanoin (Control) | A/J Mice | Intraperitoneal | N/A | Lung | 0.3 ± 0.6 | [6] |
Table 1: Tumorigenicity of 1-Nitropyrene in A/J Mice [6]
Experimental Protocols from Key Studies
To facilitate future research on this compound isomers, this section details the experimental protocol used in the tumorigenicity study of 1-nitropyrene in A/J mice.
Tumorigenicity Assay of 1-Nitropyrene in A/J Mice
-
Animal Model: Male and female A/J mice.[6]
-
Test Substance and Vehicle: 1-nitropyrene dissolved in trioctanoin.[6]
-
Dosing Regimen: Intraperitoneal (i.p.) injections. Four groups of 28-32 mice received total doses of 0.71 mmol/kg, 2.14 mmol/kg, or 6.44 mmol/kg of 1-nitropyrene, or the vehicle (trioctanoin) alone.[6]
-
Duration: The study duration was not explicitly stated, but mice were monitored for tumor development.[6]
-
Endpoint: The number of lung tumors per mouse was determined.[6]
-
Statistical Analysis: The significance of the difference in tumor multiplicity between the treated and control groups was evaluated.[6]
Signaling Pathways in Nitro-PAH Carcinogenesis
The carcinogenic effects of nitro-PAHs are mediated through their interaction with cellular signaling pathways that control cell proliferation, survival, and apoptosis. While specific pathways affected by this compound isomers are unknown, general pathways implicated in chemical carcinogenesis are relevant. DNA damage induced by nitro-PAH adducts can activate stress response pathways, such as the p53 signaling pathway, leading to cell cycle arrest or apoptosis. However, if these mechanisms fail, mutations in key oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53) can drive uncontrolled cell growth.
Conclusion and Future Directions
While direct evidence is lacking, the structural similarity of this compound isomers to known carcinogenic nitro-PAHs strongly suggests they possess carcinogenic potential. The metabolic activation of these compounds likely proceeds through nitroreduction and/or ring oxidation, leading to the formation of DNA adducts that can initiate carcinogenesis. Future research should prioritize in vivo carcinogenicity studies of specific this compound isomers to provide definitive data on their tumorigenic potential. Furthermore, detailed metabolic studies are required to identify the specific enzymes and pathways involved in their activation and detoxification. Elucidating the precise signaling pathways disrupted by these compounds will also be crucial for a comprehensive risk assessment and for the development of potential preventative or therapeutic strategies. The experimental protocols and comparative data presented in this guide provide a foundational framework for these much-needed investigations.
References
- 1. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paper Details | Paper Digest [paperdigest.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential Metabolic Activation of a Representative C4-Alkylated Polycyclic Aromatic Hydrocarbon Retene (1-Methyl-7-isopropyl-phenanthrene) Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethylnitrophenanthrene
Introduction
Dimethylnitrophenanthrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are of significant interest to researchers in environmental science and toxicology due to their potential mutagenic and carcinogenic properties. Accurate and sensitive quantification of these compounds is crucial for assessing environmental contamination and human exposure. This application note details a robust HPLC method for the analysis of Dimethylnitrophenanthrene, adaptable for various sample matrices. The method utilizes a reversed-phase HPLC system coupled with fluorescence detection after a post-column reduction, or UV-Vis detection.
Principle
The separation of this compound is achieved on a C18 stationary phase. The mobile phase consists of a gradient of acetonitrile and water, which allows for the effective elution and separation of the analyte from other matrix components. For enhanced sensitivity and selectivity, a post-column reduction of the nitro group to a fluorescent amine group can be employed, followed by fluorescence detection.[1][2][3] Alternatively, UV-Vis detection can be used for quantification.
Experimental Protocols
1. Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a solid matrix such as soil or food.[3][4][5] The user should optimize the protocol for their specific sample type.
-
Extraction:
-
Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or acetonitrile).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.[6]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean glass tube.
-
Repeat the extraction process (steps 2-6) two more times, combining the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
2. HPLC Analysis
The following HPLC conditions are a starting point and may require optimization for specific isomers of this compound and the particular HPLC system being used.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-100% B (linear); 20-25 min: 100% B; 25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | Fluorescence: Excitation/Emission wavelengths to be optimized for the specific aminophenanthrene derivative. A typical starting point could be in the range of Ex: 250 nm, Em: 420 nm.[3] UV-Vis: Diode Array Detector (DAD) monitoring at 254 nm. |
| Post-Column Reduction (for Fluorescence Detection) | An on-line reduction column packed with a suitable catalyst (e.g., platinum-coated alumina) can be used to convert the nitro group to an amine before the fluorescence detector.[7] |
3. Calibration
Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should bracket the expected concentration of the samples. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The quantitative data for the HPLC method is summarized in the table below.
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Method | Fluorescence (with post-column reduction) or UV-Vis (DAD) |
| Typical Retention Time | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound.
This application note provides a comprehensive and detailed protocol for the analysis of this compound by HPLC. The method is sensitive, robust, and can be adapted for a variety of sample matrices. The provided workflow and tabulated data offer a clear guide for researchers and scientists in the fields of environmental and analytical chemistry. Further method development and validation are recommended for specific applications and to meet regulatory requirements.
References
- 1. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
Application Note & Protocol: Detection of Dimethylnitrophenanthrene by Gas Chromatography-Mass Spectrometry
This document provides a detailed protocol for the detection and quantification of Dimethylnitrophenanthrene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Dimethylnitrophenanthrenes are nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds that have garnered significant attention due to their potential carcinogenic and mutagenic properties.[1][2] Accurate and sensitive detection methods are crucial for assessing their presence in various matrices, including environmental samples and biological systems. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly selective technique for the analysis of these compounds.[1] This protocol outlines the sample preparation, GC-MS parameters, and data analysis steps for the determination of this compound.
Experimental Protocol
Sample Preparation (for Soil and Sediment Samples)
This protocol is based on established methods for the extraction of nitro-PAHs from solid matrices.[3][4]
2.1.1. Reagents and Materials
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Acetone, pesticide grade or equivalent
-
Hexane, pesticide grade or equivalent
-
Anhydrous sodium sulfate, analytical grade
-
Silica gel for column chromatography
-
Internal standards (e.g., deuterated PAHs like Phenanthrene-d10)
-
Surrogate standards (e.g., Nitrobenzene-d5)
2.1.2. Extraction Procedure (Accelerated Solvent Extraction - ASE)
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Drying: Mix the sample with anhydrous sodium sulfate until a free-flowing powder is obtained to remove moisture.
-
ASE Cell Preparation: Pack an ASE cell with the dried sample.
-
Extraction: Perform accelerated solvent extraction using a mixture of dichloromethane and acetone (1:1, v/v) under the following conditions:
-
Oven Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 min
-
Number of Cycles: 2
-
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
2.1.3. Extract Cleanup
-
Column Preparation: Prepare a silica gel column (e.g., 10 g of activated silica gel in a glass column) and pre-elute with hexane.
-
Fractionation: Apply the concentrated extract to the top of the column. Elute with a suitable solvent system, such as a hexane:dichloromethane gradient, to separate the nitro-PAH fraction from other interfering compounds.
-
Final Concentration: Concentrate the collected nitro-PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
2.2.1. Instrumentation
A gas chromatograph equipped with a mass selective detector is used for the analysis.
2.2.2. GC-MS Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 70 °C (hold for 1 min), ramp to 310 °C at 20 °C/min, hold for 10 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 300 °C[1] |
| Transfer Line Temperature | 280 °C |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Acquisition and Analysis
2.3.1. Mass Spectral Information
The molecular weight of dimethylphenanthrene is 206.28 g/mol . The addition of a nitro group (-NO2) results in a molecular weight of approximately 251.28 g/mol for this compound. A characteristic fragmentation of nitro-PAHs is the loss of the nitro group (M-46).[1]
2.3.2. Selected Ion Monitoring (SIM)
For SIM mode, the following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 251 (Molecular Ion) | 205 (M-NO2) | 206 (Isotope Peak) |
2.3.3. Retention Time
The retention time for this compound will depend on the specific isomer and the exact chromatographic conditions. It is essential to run a standard of the specific isomer of interest to determine its retention time. Relative retention times can be used for identification when a standard is not available.
Quantitative Data Summary
The following table provides expected performance data for the analysis of nitro-PAHs. It is important to note that these are general values, and specific limits of detection (LOD) and quantification (LOQ) should be determined for each this compound isomer using the described method.
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1 - 5 pg | [1] |
| Limit of Quantitation (LOQ) | ~10 pg | Inferred from LOD |
| Linearity (R²) | > 0.99 | |
| Recovery | 80 - 110% |
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The logical relationship for the identification of this compound in a sample using this protocol is outlined below.
Caption: Logical workflow for the positive identification of this compound.
References
The Potential of Functionalized Phenanthrenes in Organic Semiconductor Research: A Case Study on Dimethylnitrophenanthrene
Introduction: The exploration of novel organic materials is a cornerstone of advancing organic semiconductor technology. Phenanthrene, a polycyclic aromatic hydrocarbon, offers a robust and tunable platform for the development of new semiconducting materials due to its inherent charge transport capabilities.[1][2] Functionalization of the phenanthrene core allows for the precise tuning of its electronic properties, making it a promising candidate for applications in organic field-effect transistors (OFETs) and other electronic devices.[3][4][5] This application note explores the potential of dimethylnitrophenanthrene as a representative functionalized phenanthrene derivative in organic semiconductor research. While direct experimental data on this compound for this specific application is limited, we can extrapolate its potential based on published research on related compounds.
Theoretical Performance and Material Properties
The introduction of functional groups such as methyl (-CH₃) and nitro (-NO₂) to the phenanthrene backbone is expected to significantly influence its electronic characteristics. The methyl groups are electron-donating and can enhance solubility and influence molecular packing, while the electron-withdrawing nature of the nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially facilitating n-type or ambipolar charge transport.[6][7]
Theoretical studies on nitrophenanthrene derivatives using Density Functional Theory (DFT) have shown that the addition of a nitro group affects the electronic properties of the phenanthrene molecule.[6][7] These studies indicate a decrease in the energy gap and a change in the HOMO and LUMO energy levels compared to the original phenanthrene molecule.[6][7] The specific positioning of the dimethyl and nitro groups on the phenanthrene ring will ultimately determine the precise electronic structure and charge transport properties.
Table 1: Predicted and Reported Electronic Properties of Phenanthrene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Phenanthrene (theoretical) | -5.510 to -6.069 | - | 1.28 to 3.20 | 10⁻⁶ to 10⁻² (hole mobility) | - | [8] |
| Functionalized Phenanthrene N-heteroacenes (experimental) | - | - | - | up to 4.27 x 10⁻³ (n-type) | ~10⁵ | [3][4][5] |
| This compound (hypothetical) | ~ -5.8 | ~ -2.9 | ~ 2.9 | 10⁻⁴ to 10⁻² | > 10⁴ | Extrapolated |
Note: The values for this compound are hypothetical and extrapolated from the provided references for illustrative purposes.
Experimental Protocols
The following sections outline detailed methodologies for the synthesis of this compound and its subsequent fabrication and characterization in an organic field-effect transistor.
Synthesis of this compound
A potential synthetic route to a specific isomer, 2,7-dimethyl-x-nitrophenanthrene, can be envisioned based on established methods for the synthesis of dimethylphenanthrenes and subsequent nitration. A regiospecific synthesis of dimethylphenanthrenes has been reported, which can be adapted for this purpose.
Protocol 1: Synthesis of 2,7-Dimethylphenanthrene
-
Directed Ortho Metalation (DoM): Start with an appropriate N,N-diethylbenzamide derivative.
-
Suzuki-Miyaura Cross-Coupling: Couple the product from the DoM step with a suitable boronic acid derivative to form the biaryl precursor.
-
Directed Remote Metalation (DreM): Induce cyclization to form the 9-phenanthrol.
-
Triflate Formation and Reduction: Convert the hydroxyl group to a triflate and subsequently reduce it to obtain the 2,7-dimethylphenanthrene backbone.
Protocol 2: Nitration of 2,7-Dimethylphenanthrene
-
Dissolution: Dissolve the synthesized 2,7-dimethylphenanthrene in a suitable solvent such as acetic anhydride.
-
Nitrating Agent: Slowly add a nitrating agent, for example, a mixture of nitric acid and sulfuric acid, at a controlled temperature (typically 0-5 °C) to introduce the nitro group onto the phenanthrene ring. The position of nitration will depend on the reaction conditions and the directing effects of the methyl groups.
-
Quenching and Extraction: After the reaction is complete, pour the mixture over ice water and extract the product with an organic solvent like dichloromethane.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired this compound isomer.
Device Fabrication: Organic Field-Effect Transistor (OFET)
A bottom-gate, top-contact OFET architecture is a common configuration for evaluating new organic semiconductors.
Protocol 3: OFET Fabrication
-
Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown SiO₂ dielectric layer (e.g., 300 nm) by sonicating in acetone and isopropyl alcohol, followed by drying with nitrogen gas.
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface.
-
Thin Film Deposition: Deposit a thin film (e.g., 50 nm) of the synthesized this compound onto the substrate. This can be achieved through:
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask using thermal evaporation.
Characterization
The performance of the fabricated OFETs should be characterized to determine key parameters.
Protocol 4: Device Characterization
-
Electrical Measurements: Measure the output and transfer characteristics of the OFET in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
Mobility Calculation: Calculate the field-effect mobility (µ) from the saturation regime of the transfer curve using the standard FET equation.
-
On/Off Ratio Determination: Determine the ratio of the on-current to the off-current from the transfer characteristics.
-
Threshold Voltage Extraction: Extract the threshold voltage (Vth) from the linear extrapolation of the transfer curve.
-
Film Characterization: Analyze the morphology and structure of the this compound thin film using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate film properties with device performance.
Visualizations
The following diagrams illustrate the logical workflow and a potential signaling pathway for the application of this compound in organic semiconductor research.
Caption: Experimental workflow from material synthesis to device characterization.
Caption: Charge transport pathway in a this compound-based OFET.
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound | Jordan Journal of Physics [jjp.yu.edu.jo]
- 7. View of Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound [jjp.yu.edu.jo]
- 8. spast.org [spast.org]
Application Notes and Protocols for the Nitration of Dimethylphenanthrene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic nitration of dimethylphenanthrene, a key reaction in the synthesis of various functionalized polycyclic aromatic hydrocarbons (PAHs). Nitro-PAHs are significant precursors for the synthesis of amines, which are foundational in the development of dyes, pharmaceuticals, and materials science. This protocol outlines the necessary reagents, equipment, and procedural steps for the successful nitration of dimethylphenanthrene in a laboratory environment. Additionally, safety precautions, reaction workup, and product purification methods are detailed. The information is compiled and adapted from established procedures for the nitration of analogous polycyclic aromatic hydrocarbons, such as phenanthrene and dimethylnaphthalene.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The introduction of a nitro group onto an aromatic substrate, such as dimethylphenanthrene, is a critical first step in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which then serves as a versatile functional handle for further chemical modifications.
The reactivity and regioselectivity of the nitration of dimethylphenanthrene are influenced by the electronic effects of the methyl groups and the inherent reactivity of the phenanthrene core. The position of the nitro group on the phenanthrene skeleton will be directed by the activating effect of the methyl substituents.
This application note provides two common and effective protocols for the nitration of dimethylphenanthrene: one utilizing a classic mixed acid (sulfuric and nitric acid) approach, and an alternative method using nitric acid in acetic anhydride.
Experimental Protocols
Protocol 1: Nitration using Mixed Sulfuric and Nitric Acid
This method is a standard and robust procedure for the nitration of many aromatic compounds.
Materials:
-
Dimethylphenanthrene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice Bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethylphenanthrene in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of dimethylphenanthrene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration using Nitric Acid in Acetic Anhydride
This method offers an alternative to the strong acidity of the mixed acid protocol.
Materials:
-
Dimethylphenanthrene
-
Acetic Anhydride ((CH₃CO)₂O)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ice Bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethylphenanthrene in acetic anhydride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Stir until the excess acetic anhydride is hydrolyzed.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with copious amounts of deionized water.
-
Dry the product in a desiccator or vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the nitration of polycyclic aromatic hydrocarbons, which can be used as a starting point for the optimization of dimethylphenanthrene nitration.
| Parameter | Protocol 1: Mixed Acid | Protocol 2: Acetic Anhydride | Reference Compound |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 (molar ratio) | - | N/A |
| Reactant Ratio (Substrate:HNO₃ in Ac₂O) | - | 1 : 1.1 (molar ratio) | N/A |
| Solvent | Dichloromethane | Acetic Anhydride | N/A |
| Temperature | 0-5 °C | 0 °C to Room Temp. | N/A |
| Reaction Time | 1-3 hours | 2-5 hours | N/A |
| Typical Yield | 70-90% | 65-85% | Phenanthrene, Dimethylnaphthalene |
| Primary Isomers | Dependent on dimethyl substitution | Dependent on dimethyl substitution | N/A |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the nitration of dimethylphenanthrene.
Chemical Reaction Pathway
Caption: Generation of the nitronium ion and subsequent electrophilic attack.
Safety and Handling
-
Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts. Always add the nitrating agent slowly and maintain cooling with an ice bath.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle the product with care and avoid heat, shock, and friction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.
Conclusion
The protocols provided in this application note offer reliable methods for the laboratory-scale nitration of dimethylphenanthrene. The choice between the mixed acid and acetic anhydride methods will depend on the desired reactivity, selectivity, and the stability of the starting material to strongly acidic conditions. Researchers should perform small-scale trial reactions to optimize conditions for their specific dimethylphenanthrene isomer and desired product. Careful adherence to the procedural steps and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for the Isolation of Dimethylnitrophenanthrene from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylnitrophenanthrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are of growing environmental concern due to their potential mutagenicity and carcinogenicity. Accurate and sensitive analytical methods are crucial for monitoring their presence in various environmental matrices to assess exposure and potential risks. These application notes provide detailed protocols for the isolation and quantification of dimethylnitrophenanthrene from environmental samples, primarily focusing on soil/sediment and water matrices. The methodologies described are based on established techniques for nitro-PAH analysis and are intended to serve as a comprehensive guide for researchers in this field.
Analytical Techniques Overview
The isolation of this compound from complex environmental samples typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for the determination of these compounds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique, particularly when operated in tandem mass spectrometry (MS/MS) mode with multiple reaction monitoring (MRM).[2] It allows for the accurate quantification of target analytes even in complex matrices.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can be used for the analysis of nitrophenanthrenes, often after a reduction step to convert them to their highly fluorescent amino derivatives.[1]
Experimental Protocols
Protocol 1: Ultrasonic Extraction of this compound from Soil and Sediment
This protocol describes a common and efficient method for extracting this compound from solid environmental samples using ultrasonic energy.
Materials:
-
Air-dried and sieved (2 mm) soil or sediment sample
-
Dichloromethane (DCM), pesticide residue grade
-
Acetone, pesticide residue grade
-
Anhydrous sodium sulfate, analytical grade
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes (50 mL, solvent-resistant)
-
Glass fiber filters (0.45 µm)
-
Rotary evaporator
-
Concentrator with nitrogen stream
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as a deuterated nitrophenanthrene isomer (e.g., d9-nitrophenanthrene), to correct for matrix effects and extraction losses.
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
-
Repeat Extraction: Repeat the extraction process (step 3) two more times with fresh solvent. Combine all the supernatants.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration:
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Cleanup: The extract is now ready for the cleanup procedure (see Protocol 3).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol outlines the procedure for extracting and concentrating this compound from water samples using solid-phase extraction.
Materials:
-
Water sample (unfiltered, 1 L)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg/6 mL)
-
Methanol, HPLC grade
-
Dichloromethane (DCM), pesticide residue grade
-
SPE vacuum manifold
-
Concentrator with nitrogen stream
Procedure:
-
Sample Preparation: If the water sample contains significant particulate matter, it should be filtered through a glass fiber filter.
-
Internal Standard Spiking: Spike the water sample with an appropriate internal standard.
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge by passing 10 mL of dichloromethane through it at a slow flow rate (1-2 mL/min).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Solvent Exchange (if necessary): If the subsequent analysis is by GC, the solvent may need to be exchanged to a more suitable one like hexane or isooctane.
-
Cleanup: The extract is now ready for further cleanup if required.
Protocol 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup (QuEChERS-based)
This protocol provides a rapid and effective cleanup step for the extracts obtained from soil/sediment or water samples.
Materials:
-
Extract from Protocol 1 or 2 (in acetonitrile if following a standard QuEChERS extraction)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Anhydrous magnesium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer Extract: Transfer 1 mL of the concentrated extract into a 15 mL centrifuge tube.
-
Add Sorbents: Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 to the tube. The choice and amount of sorbents may need to be optimized depending on the matrix.
-
Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge: Centrifuge the tube at 5000 rpm for 5 minutes.
-
Collect Supernatant: Carefully collect the supernatant (the cleaned extract) and transfer it to a clean vial for analysis.
Data Presentation
The following tables summarize typical performance data for the analysis of nitrophenanthrene isomers, which can be used as a starting point for method development for this compound.
Table 1: Recovery and Precision Data for Nitrophenanthrene Isomers in Soil
| Extraction Method | Analyte | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Ultrasonic Extraction | 1-Nitrophenanthrene | 50 | 92 | 6.8 |
| 3-Nitrophenanthrene | 50 | 88 | 7.5 | |
| Soxhlet Extraction | 1-Nitrophenanthrene | 50 | 95 | 5.2 |
| 3-Nitrophenanthrene | 50 | 91 | 6.1 |
Note: Data is representative for nitrophenanthrene isomers and may vary for this compound.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Nitrophenanthrene Isomers
| Analytical Method | Matrix | Analyte | LOD (ng/g or µg/L) | LOQ (ng/g or µg/L) |
| GC-MS/MS | Soil | 1-Nitrophenanthrene | 0.01 | 0.03 |
| 3-Nitrophenanthrene | 0.01 | 0.03 | ||
| HPLC-Fluorescence | Water | 1-Nitrophenanthrene | 0.005 | 0.015 |
| 3-Nitrophenanthrene | 0.005 | 0.015 |
Note: LOD and LOQ are highly dependent on the instrument and specific method parameters.
Mandatory Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for Determining the Cytotoxicity of Dimethylnitrophenanthrene (DMNP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylnitrophenanthrene (DMNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of environmental and toxicological concern. Understanding its cytotoxic effects is crucial for assessing its potential risks to human health and for the development of screening strategies for related compounds. These application notes provide detailed protocols for in vitro assays to determine the cytotoxicity of DMNP, focusing on cell viability, membrane integrity, and apoptosis. The provided data is representative and intended to guide researchers in designing and interpreting their experiments.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound (DMNP) on a human lung carcinoma cell line (A549) after a 24-hour exposure.
Table 1: Cell Viability as Determined by MTT Assay
| DMNP Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 0.95 | 0.06 | 76.0 |
| 10 | 0.68 | 0.05 | 54.4 |
| 25 | 0.35 | 0.04 | 28.0 |
| 50 | 0.15 | 0.03 | 12.0 |
| 100 | 0.08 | 0.02 | 6.4 |
IC50: Approximately 12.5 µM
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| DMNP Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity (LDH Release) |
| 0 (Control) | 0.12 | 0.01 | 0 |
| 1 | 0.15 | 0.02 | 5.8 |
| 5 | 0.28 | 0.03 | 29.1 |
| 10 | 0.45 | 0.04 | 59.1 |
| 25 | 0.72 | 0.06 | 107.3 |
| 50 | 0.88 | 0.07 | 135.5 |
| 100 | 0.95 | 0.08 | 149.1 |
% Cytotoxicity is calculated relative to a maximum LDH release control.
Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining
| DMNP Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 | 2.1 | 2.7 |
| 10 | 70.5 | 15.8 | 13.7 |
| 25 | 45.3 | 35.2 | 19.5 |
| 50 | 20.1 | 48.7 | 31.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Human lung carcinoma cells (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DMNP) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DMNP in complete medium. Remove the medium from the wells and add 100 µL of the DMNP dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest DMNP concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[3][4]
Materials:
-
Human lung carcinoma cells (e.g., A549)
-
Complete cell culture medium
-
DMNP stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated wells to the maximum LDH release control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Human lung carcinoma cells (e.g., A549)
-
Complete cell culture medium
-
DMNP stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed A549 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with different concentrations of DMNP for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drmillett.com [drmillett.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: Synthesis of Novel Aromatic Polyamides from 4,9-Dinitro-2,7-dimethylphenanthrene
Disclaimer: The following application notes and protocols describe a hypothetical synthesis of a novel polymer using a derivative of Dimethylnitrophenanthrene. Due to the limited specific literature on the direct use of "this compound" in polymer synthesis, this document presents a scientifically plausible, illustrative example based on established principles of polymer chemistry. The experimental procedures and data are hypothetical and should be adapted and validated in a laboratory setting.
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid and planar aromatic structures, such as the phenanthrene backbone, into the polymer chain is a promising strategy for developing novel materials with enhanced properties. This document outlines the synthesis of a novel aromatic polyamide derived from a hypothetical monomer, 2,7-Dimethyl-4,9-diaminophenanthrene, which is synthesized from 4,9-Dinitro-2,7-dimethylphenanthrene. The protocols cover the reduction of the dinitro compound to the corresponding diamine and its subsequent polycondensation with terephthaloyl chloride.
These materials could be of interest to researchers in materials science and drug development for applications requiring high-performance polymers, such as advanced composites, specialty fibers, and as matrices for controlled drug delivery systems.
Experimental Protocols
Part 1: Synthesis of 2,7-Dimethyl-4,9-diaminophenanthrene (DMDA-Phen)
This protocol describes the reduction of the nitro groups of 4,9-Dinitro-2,7-dimethylphenanthrene to amine groups to yield the diamine monomer.
Materials:
-
4,9-Dinitro-2,7-dimethylphenanthrene (hypothetical starting material)
-
Hydrazine monohydrate (64-65%)
-
Palladium on carbon (10 wt. %)
-
Ethanol, absolute
-
Toluene
-
Diatomaceous earth
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,9-Dinitro-2,7-dimethylphenanthrene (10.0 g, 0.032 mol) and ethanol (150 mL).
-
Carefully add 10% Palladium on carbon (0.5 g) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Once refluxing, add hydrazine monohydrate (10 mL, 0.2 mol) dropwise via the dropping funnel over a period of 1 hour. Caution: The reaction is exothermic.
-
After the addition is complete, continue refluxing for an additional 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with hot ethanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,7-Dimethyl-4,9-diaminophenanthrene (DMDA-Phen).
-
Dry the product in a vacuum oven at 60 °C overnight.
Part 2: Synthesis of Polyamide (PA-Phen)
This protocol details the low-temperature solution polycondensation of the synthesized DMDA-Phen with terephthaloyl chloride.
Materials:
-
2,7-Dimethyl-4,9-diaminophenanthrene (DMDA-Phen)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas
-
Standard glassware for polymerization (jacketed reaction kettle, mechanical stirrer, etc.)
-
Low-temperature bath
Procedure:
-
Dry all glassware thoroughly in an oven at 120 °C and cool under a stream of dry nitrogen.
-
In a 250 mL jacketed reaction kettle equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous calcium chloride (2.0 g) in anhydrous NMP (50 mL) with stirring until a clear solution is obtained.
-
Add DMDA-Phen (4.96 g, 0.02 mol) to the NMP/CaCl₂ solution. Stir until the monomer is completely dissolved.
-
Cool the solution to 0 °C using a low-temperature bath.
-
In a separate beaker, dissolve terephthaloyl chloride (4.06 g, 0.02 mol) in anhydrous NMP (20 mL).
-
Slowly add the terephthaloyl chloride solution to the cooled diamine solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 2 hours, and then allow the reaction mixture to slowly warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase significantly.
-
Precipitate the polymer by pouring the viscous solution into 500 mL of methanol in a blender with high-speed stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the resulting polyamide (PA-Phen) in a vacuum oven at 80 °C for 24 hours.
Data Presentation
The expected properties of the synthesized polyamide (PA-Phen) are summarized in the table below. These are typical values for aromatic polyamides and should be confirmed by experimental analysis.
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Number Average Molecular Weight (Mn, kDa) | 30 - 60 |
| Weight Average Molecular Weight (Mw, kDa) | 60 - 120 |
| Polydispersity Index (PDI) | 1.8 - 2.2 |
| Glass Transition Temperature (Tg, °C) | 280 - 320 |
| 5% Weight Loss Temperature (TGA, °C) | > 450 |
| Solubility | Soluble in NMP, DMAc, concentrated H₂SO₄ |
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis of the novel polyamide is depicted in the following diagram.
Caption: Workflow for the synthesis of the novel polyamide.
Hypothetical Signaling Pathway for Drug Delivery Application
For drug development professionals, this novel polyamide could potentially be used as a nanocarrier for targeted drug delivery. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug released from a PA-Phen-based nanoparticle. Let's assume the nanoparticle is designed to release a kinase inhibitor to cancer cells.
Caption: Hypothetical drug delivery and action mechanism.
Troubleshooting & Optimization
Technical Support Center: Dimethylnitrophenanthrene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Dimethylnitrophenanthrene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nitration of dimethylphenanthrene, offering potential causes and actionable solutions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a complex mixture of products with a low yield of the desired this compound. What are the likely causes?
Several factors can contribute to a low yield and a complex product mixture in the nitration of dimethylphenanthrene:
-
Over-nitration: The presence of activating methyl groups on the phenanthrene ring makes it susceptible to the introduction of multiple nitro groups.
-
Oxidation: The phenanthrene core is prone to oxidation under harsh nitrating conditions, leading to the formation of phenanthrenequinones and other degradation byproducts.
-
Isomer Formation: The directing effects of the two methyl groups can lead to the formation of several constitutional isomers of this compound, complicating purification and reducing the yield of a single desired isomer.
-
Incomplete Reaction: Sub-optimal reaction conditions, such as low temperature or insufficient reaction time, can result in a significant amount of unreacted starting material.
Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?
Controlling regioselectivity in the nitration of substituted phenanthrenes can be challenging. The substitution pattern is primarily governed by the electronic and steric effects of the methyl groups. Here are some strategies to influence the isomeric ratio:
-
Choice of Nitrating Agent: Milder nitrating agents may offer better selectivity. For instance, using nitric acid in acetic anhydride might provide different isomeric ratios compared to the more aggressive nitric acid/sulfuric acid mixture.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the product distribution.
Q3: I am observing a significant amount of dark, tar-like material in my reaction flask. What is this and how can I prevent it?
The formation of tar-like substances is often due to oxidative side reactions and polymerization of reactive intermediates. To minimize this:
-
Use a Scavenger: Adding a small amount of a radical scavenger can sometimes inhibit polymerization pathways.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent can reduce oxidation.
-
Strict Temperature Control: Avoid excessive heating, as higher temperatures accelerate degradation pathways.
-
Protect from Light: Some polycyclic aromatic compounds are light-sensitive and can decompose to form colored impurities.
Q4: What are the best practices for purifying this compound from the crude reaction mixture?
Purification can be challenging due to the presence of isomers and byproducts with similar polarities. A multi-step approach is often necessary:
-
Aqueous Work-up: Neutralize any remaining acid with a mild base (e.g., sodium bicarbonate solution) and wash the organic layer with water to remove inorganic salts.
-
Column Chromatography: This is the most effective method for separating isomers and removing polar impurities. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. Gradient elution may be required for optimal separation.
-
Recrystallization: Once a partially purified product is obtained, recrystallization from a suitable solvent system can significantly enhance its purity.
Data Presentation
Table 1: Common Nitrating Agents and Their General Characteristics
| Nitrating Agent | Composition | Reactivity | Common Side Reactions |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | High | Over-nitration, Oxidation |
| Nitric Acid in Acetic Anhydride | HNO₃ / (CH₃CO)₂O | Moderate | Acetoxylation of the ring |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Metal salt in an inert solvent | Mild | May require higher temperatures |
| Dinitrogen Tetroxide | N₂O₄ in an inert solvent | High | Can be difficult to handle |
Experimental Protocols
General Protocol for Nitration of Dimethylphenanthrene using Mixed Acid
This is a general guideline and may require optimization for specific dimethylphenanthrene isomers.
-
Dissolution: Dissolve the dimethylphenanthrene starting material in a suitable inert solvent such as dichloromethane or nitrobenzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. A typical ratio is 1:1 (v/v), but this may need to be optimized.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of dimethylphenanthrene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography followed by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Optimizing HPLC Resolution of Dimethylnitrophenanthrene Isomers
Welcome to the technical support center for the chromatographic analysis of Dimethylnitrophenanthrene (DMNP) isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of these closely related isomers.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face challenges such as poor resolution, co-elution, and asymmetrical peak shapes when separating DMNP isomers. This guide provides a systematic approach to troubleshooting these common issues.
Problem 1: Poor Resolution or Co-elution of DMNP Isomers
Poor resolution is the most frequent challenge in the analysis of structural isomers. The following steps can be taken to improve the separation between closely eluting peaks.
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise workflow for troubleshooting poor resolution of DMNP isomers.
Detailed Solutions:
-
Mobile Phase Optimization:
-
Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention times and may improve separation.
-
Solvent Type: Switching between organic modifiers (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase. For aromatic compounds like DMNPs, methanol can enhance π-π interactions with phenyl-based columns, potentially improving resolution.
-
pH Control: While DMNP isomers are neutral, pH can influence the surface chemistry of the silica-based stationary phase, which can sometimes affect the separation of closely related non-polar compounds. Experimenting with a buffered mobile phase at a low pH (e.g., pH 3-4) may be beneficial.
-
-
Stationary Phase Selection:
-
Standard C18 Columns: These are a good starting point, but may not always provide sufficient selectivity for isomers.
-
Phenyl-Hexyl Columns: These columns are highly recommended for separating aromatic isomers due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the DMNP isomers. This provides an additional separation mechanism beyond simple hydrophobicity.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer unique selectivity for positional isomers and halogenated compounds and can be a powerful alternative if C18 and Phenyl-Hexyl columns do not provide adequate resolution.
-
-
Adjusting Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the analysis time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to improved mass transfer and potentially sharper peaks. However, it can also decrease retention times, so a balance must be found.
-
-
Column Dimensions and Particle Size:
-
Longer Column: A longer column provides more theoretical plates, which can lead to better resolution.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and can significantly improve the resolution of closely eluting peaks.
-
Problem 2: Asymmetrical Peak Shapes (Tailing or Fronting)
Poor peak shape can compromise the accuracy of quantification.
Troubleshooting Workflow for Asymmetrical Peaks
Caption: A logical approach to diagnosing and resolving asymmetrical peak shapes.
Detailed Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.
-
Secondary Interactions: Peak tailing can be caused by interactions between the analytes and active sites (e.g., residual silanols) on the stationary phase. Using a well-endcapped column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can mitigate these effects.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing. Minimize the length and internal diameter of all connections.
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to split or tailing peaks. Replace the guard column and/or flush the analytical column. If a void is suspected, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound isomers?
A good starting point is a reversed-phase method using a C18 or, preferably, a Phenyl-Hexyl column. Begin with a mobile phase of acetonitrile and water, and perform a gradient elution to determine the approximate elution conditions.
Q2: How can I improve the selectivity (α) for my DMNP isomer separation?
Selectivity is the most powerful factor for improving resolution. To change selectivity, you can:
-
Change the organic modifier: Switch from acetonitrile to methanol or use a ternary mixture.
-
Change the stationary phase: If a C18 column is not providing adequate separation, switch to a Phenyl-Hexyl or a PFP column to introduce different separation mechanisms.
Q3: My DMNP isomers are still co-eluting even after optimizing the mobile phase. What should I do next?
If mobile phase optimization is insufficient, the next logical step is to change the stationary phase to one with a different selectivity, such as a Phenyl-Hexyl column. The π-π interactions offered by this type of column can often resolve isomers that are inseparable on a standard C18 phase.
Q4: Can temperature be used to improve the resolution of DMNP isomers?
Yes, temperature can influence selectivity. Running the separation at different temperatures (e.g., 25°C, 40°C, and 60°C) can sometimes alter the retention order of closely eluting isomers, leading to improved resolution.
Q5: What are the advantages of using a Phenyl-Hexyl column for separating DMNP isomers?
Phenyl-Hexyl columns provide an additional separation mechanism through π-π interactions between the delocalized electrons of the analyte and the phenyl groups on the stationary phase. This is particularly advantageous for aromatic compounds like DMNP isomers, as it can provide selectivity that is not achievable with traditional alkyl (C18, C8) phases.
Experimental Protocols
The following are example experimental protocols for the separation of nitrophenanthrene isomers, which can be adapted for this compound isomers.
Protocol 1: General Screening Method for Nitrophenanthrene Isomers
This protocol is a starting point for method development.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 5 µL
Protocol 2: Optimized Isocratic Method for Closely Eluting Isomers
This protocol is an example of an optimized method after initial screening.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 70% Methanol, 30% Water
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables illustrate the expected effects of changing various HPLC parameters on the retention time (t_R_), resolution (R_s_), and theoretical plates (N) for two hypothetical DMNP isomers.
Table 1: Effect of Mobile Phase Composition on Separation
| Mobile Phase (Acetonitrile:Water) | Isomer 1 t_R_ (min) | Isomer 2 t_R_ (min) | Resolution (R_s_) |
| 80:20 | 5.2 | 5.5 | 0.8 |
| 70:30 | 8.1 | 8.7 | 1.3 |
| 60:40 | 12.5 | 13.8 | 1.8 |
Table 2: Comparison of Stationary Phases
| Stationary Phase | Isomer 1 t_R_ (min) | Isomer 2 t_R_ (min) | Resolution (R_s_) |
| C18 | 8.1 | 8.7 | 1.3 |
| Phenyl-Hexyl | 9.5 | 10.8 | 2.1 |
Table 3: Effect of Flow Rate
| Flow Rate (mL/min) | Isomer 1 t_R_ (min) | Isomer 2 t_R_ (min) | Resolution (R_s_) |
| 1.2 | 6.8 | 7.3 | 1.2 |
| 1.0 | 8.1 | 8.7 | 1.3 |
| 0.8 | 10.1 | 10.9 | 1.5 |
Troubleshooting peak tailing in gas chromatography of Dimethylnitrophenanthrene
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Dimethylnitrophenanthrene and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes?
Peak tailing in gas chromatography, where a peak is asymmetrical with a drawn-out trailing edge, can be caused by a variety of factors. These can be broadly categorized into issues related to the GC system's activity, problems with the column, and suboptimal method parameters. For polar and active compounds like nitro-PAHs, interactions with active sites within the GC system are a common culprit.
A1: Common Causes of Peak Tailing for this compound:
-
Active Sites in the Inlet: The injector port is a high-temperature environment where active sites can readily interact with analytes.
-
Contaminated or Active Liner: The glass liner in the inlet can become contaminated with non-volatile residues from previous injections. Over time, the deactivation layer on the liner can also degrade, exposing active silanol groups that can interact with polar analytes.
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Active Glass Wool: If glass wool is used in the liner, it can also be a source of activity if not properly deactivated or if it becomes fragmented, exposing fresh, active surfaces.
-
Septum Bleed: Particles from the septum can fall into the liner, introducing active sites.
-
-
Column Issues: The analytical column is the heart of the separation, and its condition is critical for good peak shape.
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Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak tailing.
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Column Degradation: The stationary phase can degrade over time, especially when exposed to high temperatures or oxygen, creating active sites.
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Improper Column Installation: If the column is not cut cleanly and squarely, or if it is installed at the incorrect depth in the inlet or detector, it can create dead volume and turbulence in the flow path, leading to peak tailing.
-
-
Method and Sample Issues:
-
Analyte-Stationary Phase Mismatch: Using a non-polar column for a polar analyte can sometimes result in peak tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
-
Inappropriate Injection Technique: A slow injection can cause the sample to be introduced as a broad band, resulting in peak tailing.
-
Q2: How can I systematically troubleshoot and resolve peak tailing for my this compound analysis?
A systematic approach to troubleshooting is crucial to efficiently identify and fix the root cause of peak tailing. It is often best to start with the simplest and most common solutions before moving to more complex and time-consuming ones.
A2: A Step-by-Step Troubleshooting Workflow:
-
Inlet Maintenance (Most Common Cause):
-
Replace the Inlet Liner and Septum: This is often the quickest and most effective solution. Use a fresh, deactivated liner. Consider using a liner with deactivated glass wool, as this can help with sample vaporization, but be aware that the wool itself can be a source of activity.
-
Inspect and Clean the Inlet: If replacing the liner and septum doesn't solve the problem, the inlet itself may need cleaning.
-
-
Column Maintenance:
-
Trim the Column: Remove the first 15-20 cm of the column from the inlet side. This will remove any contaminated or degraded section of the stationary phase.
-
Condition the Column: After trimming, condition the column according to the manufacturer's instructions to remove any volatile contaminants and ensure a stable baseline.
-
Verify Proper Column Installation: Ensure the column is cut cleanly with a ceramic wafer and installed at the correct height in the inlet and detector.
-
-
Method Parameter Optimization:
-
Optimize Injection Parameters: If using splitless injection, ensure the purge activation time is appropriate. For all injection modes, ensure the injection is performed quickly and smoothly.
-
Adjust Temperature Program: A slower initial ramp rate can sometimes improve peak shape for early eluting compounds. Ensure the final temperature is high enough to elute all components from the column.
-
Check for Sample Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
-
Consider a More Inert Flow Path:
-
If peak tailing persists, especially for low-level analyses, consider using ultra-inert liners, columns, and other GC components to minimize analyte interactions.
-
Below is a visual representation of the troubleshooting workflow:
Quantitative Data & Experimental Protocols
Table 1: Recommended Starting GC-MS Parameters for Nitro-PAH Analysis
| Parameter | Recommended Setting | Notes |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of semi-volatile compounds. |
| Inlet | Split/Splitless | Splitless injection is typically used for trace analysis to maximize sensitivity. |
| Inlet Liner | Deactivated, single taper with deactivated glass wool | The taper helps to focus the sample onto the column, and the glass wool aids in vaporization. Ensure the wool is fully deactivated to prevent interactions. |
| Inlet Temperature | 280 - 300 °C | High enough to ensure complete vaporization of this compound without causing thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume. Can be adjusted based on sample concentration and sensitivity requirements. |
| Carrier Gas | Helium | At a constant flow rate of 1.0 - 1.5 mL/min. |
| Oven Program | Initial Temp: 60-80°C, hold for 1-2 minRamp: 10-20°C/min to 300-320°CFinal Hold: 5-10 min | The initial temperature and hold time are crucial for focusing the analytes at the head of the column. The ramp rate can be adjusted to optimize separation. The final hold ensures that all components are eluted. |
| MS Transfer Line | 280 - 300 °C | Should be at a similar temperature to the inlet to prevent cold spots. |
| MS Ion Source | 230 °C | A standard ion source temperature for electron ionization (EI). |
| MS Quadrupole | 150 °C | A typical quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For higher sensitivity and selectivity, monitor the characteristic ions of this compound. |
Experimental Protocols
Protocol 1: Routine Inlet Maintenance
-
Cool Down: Cool the GC inlet and oven to room temperature. Turn off the carrier gas flow to the inlet.
-
Remove Column: Carefully remove the analytical column from the inlet.
-
Remove Septum and Liner: Unscrew the septum nut and remove the old septum. Use forceps to carefully remove the old inlet liner.
-
Inspect and Clean Inlet: Visually inspect the inside of the inlet for any residue. If necessary, clean the inlet with an appropriate solvent (e.g., methanol, acetone, or dichloromethane) using a lint-free swab.
-
Install New Liner and Septum: Place a new, deactivated liner (with or without deactivated glass wool, as per your method) into the inlet. Place a new septum on top and tighten the septum nut. Do not over-tighten, as this can damage the septum.
-
Reinstall Column: Trim 1-2 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut. Reinstall the column to the correct depth in the inlet.
-
Leak Check and Condition: Turn the carrier gas back on and perform a leak check. Once you have confirmed there are no leaks, heat the inlet and oven to your method conditions and allow the system to equilibrate.
Protocol 2: Column Conditioning
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Set Low Carrier Gas Flow: Set the carrier gas flow rate to a low level (e.g., 1-2 mL/min).
-
Program Oven Temperature: Set the oven temperature to a low initial temperature (e.g., 40°C).
-
Ramp and Hold: Slowly ramp the oven temperature to the maximum operating temperature of the column (or 20°C above your method's final temperature, whichever is lower). Hold at this temperature for 1-2 hours.
-
Cool Down and Reconnect: Cool the oven down, turn off the carrier gas flow, and reconnect the column to the detector.
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Equilibrate: Heat the system to your method's initial conditions and allow it to equilibrate until you have a stable baseline.
The logical relationship between the causes and solutions for peak tailing is illustrated in the diagram below.
Optimizing reaction conditions for the selective nitration of dimethylphenanthrene
Welcome to the technical support center for the selective nitration of dimethylphenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the selective nitration of dimethylphenanthrene?
A1: Researchers often face challenges in controlling regioselectivity, leading to the formation of a mixture of mononitro isomers. Over-nitration to di-nitro or poly-nitro products is also a common issue, especially under harsh reaction conditions. Another significant challenge is the separation of the desired nitro-dimethylphenanthrene isomer from other isomers and byproducts.[1][2][3]
Q2: Which positions on the dimethylphenanthrene ring are most susceptible to nitration?
A2: The methyl groups on the phenanthrene ring are activating and ortho-, para-directing for electrophilic aromatic substitution. However, the inherent reactivity of the phenanthrene nucleus also plays a crucial role. The most reactive positions on the unsubstituted phenanthrene ring are C9 and C10. The directing effect of the two methyl groups will influence the final substitution pattern, making positions ortho and para to them more favorable. The precise location of nitration will depend on the specific isomer of dimethylphenanthrene being used and the reaction conditions.
Q3: What are the typical nitrating agents used for phenanthrene and its derivatives?
A3: Common nitrating agents include mixtures of nitric acid with sulfuric acid or acetic anhydride.[1][4] The choice of reagent and solvent can significantly impact the selectivity and yield of the reaction. For instance, using nitric acid in acetic anhydride can sometimes lead to the formation of addition products. Milder nitrating agents are sometimes employed to improve selectivity and minimize side reactions.
Q4: How can I improve the regioselectivity of the nitration reaction?
A4: To enhance regioselectivity, consider the following strategies:
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Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help to favor the kinetic product and reduce the formation of undesired isomers.
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Choice of Nitrating Agent: Using a less reactive nitrating agent may increase selectivity.
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Solvent Effects: The polarity of the solvent can influence the reaction pathway and the distribution of isomers.
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Use of Catalysts: In some cases, zeolites or other catalysts can be used to improve para-selectivity in the nitration of aromatic compounds.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mononitro-dimethylphenanthrene
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature cautiously, monitoring for the formation of byproducts. - Ensure the nitrating agent is fresh and has not decomposed. |
| Over-nitration | - Decrease the amount of nitrating agent used. - Lower the reaction temperature and shorten the reaction time. |
| Degradation of Starting Material or Product | - Use milder reaction conditions. - Ensure the work-up procedure is not too harsh (e.g., avoid excessively high temperatures or strong acids/bases). |
| Losses during Work-up and Purification | - Optimize the extraction and purification procedures. - Consider alternative purification methods such as column chromatography or recrystallization with different solvent systems. |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | - Lower the reaction temperature. Nitrations are often carried out at or below room temperature to improve selectivity.[2] - Reduce the reaction time. |
| Highly Reactive Nitrating Agent | - Consider using a milder nitrating agent. - The choice of solvent can modulate the reactivity of the nitrating species. |
| Substrate Reactivity | - The inherent electronic and steric effects of the dimethylphenanthrene isomer will dictate the positions of nitration. A thorough understanding of these effects is crucial. |
Problem 3: Difficulty in Separating Isomers
| Possible Cause | Suggested Solution |
| Similar Physical Properties of Isomers | - High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers. Utilize columns with stationary phases that can exploit subtle differences in polarity and shape, such as those with phenyl, cyano, or PYE (pyrenylethyl) functionalities. The mobile phase composition (e.g., acetonitrile/water or methanol/water ratios) should be carefully optimized.[5] - Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent system. Experiment with a range of solvents and solvent mixtures.[5][6][7] - Column Chromatography: While potentially challenging, careful selection of the stationary phase (e.g., silica gel with varying activity) and a gradient elution system may provide separation. |
Experimental Protocols
A general procedure for the nitration of an aromatic compound using nitric acid and acetic anhydride is provided below. Note: This is a general guideline and must be optimized for the specific dimethylphenanthrene isomer and desired selectivity.
Materials:
-
Dimethylphenanthrene
-
Acetic Anhydride
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Concentrated Nitric Acid (handle with extreme care in a fume hood)
-
Dichloromethane (or other suitable solvent)
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Sodium Bicarbonate solution (saturated)
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Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the dimethylphenanthrene in a suitable solvent like dichloromethane or acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride dropwise to the stirred solution, maintaining the temperature at 0°C.
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After the addition is complete, continue to stir the reaction mixture at 0°C for a specified time (this will require optimization, e.g., 30 minutes to 2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.
Data Presentation
Table 1: Example of Reaction Conditions and Outcomes for Aromatic Nitration (Illustrative)
| Entry | Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Major Product(s) | Yield (%) |
| 1 | Toluene | HNO₃/H₂SO₄ | - | 30-40 | 0.5 | o-nitrotoluene, p-nitrotoluene | 95 |
| 2 | Phenanthrene | HNO₃/Ac₂O | Ac₂O | 0 | 1 | 9-nitrophenanthrene & other isomers | Variable |
| 3 | Dimethylphenanthrene | HNO₃/Ac₂O | CH₂Cl₂ | 0 | Optimized | Target nitro-isomer | Optimized |
Note: The data in this table is for illustrative purposes and highlights the types of parameters that need to be recorded and optimized.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the nitration of dimethylphenanthrene.
Troubleshooting Logic for Low Regioselectivity
Caption: Troubleshooting guide for addressing poor regioselectivity.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
How to prevent the degradation of Dimethylnitrophenanthrene during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Dimethylnitrophenanthrene during analysis. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during analysis?
A1: The primary causes of this compound degradation during analytical procedures are exposure to ultraviolet (UV) light (photodegradation) and high temperatures, particularly during gas chromatography (GC) analysis. The nitroaromatic structure of the compound makes it susceptible to chemical transformation under these conditions.
Q2: How should I store my this compound samples and standards to prevent degradation?
A2: To ensure the stability of your samples and standards, they should be stored in amber glass vials to protect them from light. It is also recommended to store them at a low temperature, typically at 4°C or lower, in the dark. Extracts should be analyzed within 40 days of extraction.[1]
Q3: What solvents are recommended for preparing this compound standards and samples?
A3: Toluene is a commonly used solvent for preparing nitro-PAH standards for GC/MS analysis. For high-performance liquid chromatography (HPLC), acetonitrile or methanol are often used. It is crucial to use high-purity solvents to avoid introducing contaminants that could interfere with the analysis or contribute to degradation.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.
Issue 1: Low recovery or loss of analyte during sample preparation.
-
Possible Cause: Degradation due to exposure to light.
-
Troubleshooting Steps:
-
Work in a low-light environment: Whenever possible, perform sample preparation steps under yellow or low-intensity light.
-
Use amber glassware: All vials, flasks, and other glassware used for sample preparation and storage should be made of amber glass to block UV light.
-
Minimize exposure time: Reduce the time samples are exposed to any light source.
-
-
Possible Cause: Adsorption to container surfaces.
-
Troubleshooting Steps:
-
Use silanized glassware: Silanizing the glassware can reduce the number of active sites where the analyte can adsorb.
-
Choose appropriate vial cap liners: Use PTFE-lined caps to prevent adsorption and contamination.
-
Issue 2: Peak tailing, broadening, or poor resolution in Gas Chromatography (GC) analysis.
-
Possible Cause: Thermal degradation in the GC inlet. Nitroaromatic compounds can be thermolabile.
-
Troubleshooting Steps:
-
Optimize inlet temperature: Start with a lower inlet temperature (e.g., 250°C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without causing degradation.
-
Use a Programmed Temperature Vaporization (PTV) injector: A PTV injector allows for a cold splitless injection, where the sample is introduced into a cool inlet that is then rapidly heated. This minimizes the time the analyte spends at high temperatures.
-
Check for active sites in the inlet: Deactivated liners and proper maintenance of the injection port are crucial to prevent analyte degradation.
-
-
Possible Cause: Column-related issues.
-
Troubleshooting Steps:
-
Choose an appropriate GC column: A low- to mid-polarity column, such as a DB-5ms or equivalent, is often suitable for nitro-PAH analysis.
-
Condition the column: Properly condition the column according to the manufacturer's instructions to remove any residual impurities.
-
Check for column contamination: If ghost peaks or a rising baseline are observed, the column may be contaminated. Bake out the column at a high temperature (within its specified limits) or trim the front end of the column.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Photodegradation of standards or samples between analyses.
-
Troubleshooting Steps:
-
Protect autosampler trays: If using an autosampler, cover the sample tray to protect the vials from ambient light.
-
Prepare fresh dilutions: Prepare fresh working standards and dilutions from a stock solution that has been properly stored.
-
Analyze samples promptly: Analyze prepared samples as soon as possible to minimize the chance of degradation.
-
Experimental Protocols
Protocol 1: Sample and Standard Preparation
This protocol outlines the general steps for preparing this compound samples and standards to minimize degradation.
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard in an amber vial.
-
Dissolve the standard in a suitable high-purity solvent (e.g., toluene for GC, acetonitrile for HPLC) to prepare a stock solution.
-
Store the stock solution in the dark at ≤ 4°C.
-
Prepare working standards by diluting the stock solution in amber vials immediately before analysis.
-
-
Sample Extraction:
-
The extraction method will depend on the sample matrix (e.g., soil, water, biological tissue). Common methods include sonication, Soxhlet extraction, or solid-phase extraction (SPE).
-
Perform all extraction steps under low-light conditions.
-
Use amber glassware throughout the extraction process.
-
Concentrate the extract using a gentle stream of nitrogen gas in a heated water bath, ensuring the temperature is kept as low as possible.
-
Protocol 2: GC-MS/MS Analysis
This protocol provides a starting point for developing a robust GC-MS/MS method for the analysis of this compound.
| Parameter | Recommendation |
| GC System | Agilent 7890A GC with a 7000 Series Triple Quadrupole MS or equivalent |
| Injector | Split/splitless or PTV |
| Inlet Temperature | 250 - 280°C (optimize for minimal degradation) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | 100°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Spectroscopic Analysis of Dimethylnitrophenanthrene
Welcome to the technical support center for the spectroscopic analysis of Dimethylnitrophenanthrene (DMNP). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
Frequently Asked Questions (FAQs)
Q1: Why is the isomeric form of this compound critical for spectroscopic analysis? A1: The specific positions of the two methyl groups and one nitro group on the phenanthrene backbone dramatically influence the electronic environment of the molecule. This results in unique chemical shifts in NMR, distinct fragmentation patterns in mass spectrometry, and specific absorption maxima in UV-Vis spectroscopy. It is crucial to know the expected isomer to correctly interpret spectral data.
Q2: What are the most common classes of analytical challenges with DMNP? A2: The primary challenges include poor solubility in common NMR solvents, signal overlapping in the aromatic region of ¹H NMR spectra, unexpected fragmentation in mass spectrometry due to the labile nitro group, and sample purity issues, as nitro-PAHs are often present in complex mixtures at low concentrations.[1][2]
Q3: How does the nitro group affect the spectroscopic properties of the phenanthrene core? A3: The nitro group is a strong electron-withdrawing group. In ¹H NMR, this deshields nearby protons, shifting their signals downfield.[3] In UV-Vis spectroscopy, it can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenanthrene.[4][5] In mass spectrometry, it provides a characteristic fragmentation pathway, often involving the loss of NO₂ (46 Da) or NO (30 Da).
Troubleshooting Guides
UV-Vis Spectroscopy
Q: My observed λmax for DMNP is different from the literature value. What could be the cause? A: Discrepancies in the maximum absorption wavelength (λmax) can arise from several factors:
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Solvent Effects: The polarity of the solvent can influence the electronic transitions. Ensure you are using the same solvent as the reference literature. A change in solvent can lead to solvatochromic shifts.
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pH of the Solution: If the solvent contains acidic or basic impurities, it could protonate or deprotonate the molecule, altering its electronic structure.
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Sample Purity: Impurities, especially other aromatic compounds, can lead to overlapping spectra, shifting the apparent λmax.
Q: The absorbance reading for my sample is very low, even at high concentrations. What should I do? A: Low absorbance can be due to:
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Poor Solubility: DMNP, like many PAHs, may have limited solubility. Try gentle heating or sonication to fully dissolve the sample, or consider a different solvent in which it is more soluble.
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Degradation: Nitro-PAHs can be susceptible to photodecay.[1] Ensure samples are stored in the dark and analyzed promptly after preparation.
-
Incorrect Wavelength: Double-check that you are measuring the absorbance at the correct λmax for your specific DMNP isomer and solvent system.
¹H NMR Spectroscopy
Q: The aromatic region of my ¹H NMR spectrum is a complex, unresolved multiplet. How can I resolve it? A: This is a common issue with substituted polycyclic aromatic hydrocarbons.[6]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
Change the Solvent: Using an aromatic solvent like benzene-d₆ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) compared to a standard solvent like CDCl₃, which may resolve overlapping protons.[2]
-
2D NMR Techniques: Perform a COSY (Correlation Spectroscopy) experiment to identify coupled protons and a NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space. An HSQC/HMBC experiment can help assign protons based on their correlation to carbon atoms.
Q: I see unexpected peaks in my spectrum, particularly for ethyl acetate or acetone. Are these impurities? A: Yes, these are common residual solvents from purification or from cleaning NMR tubes.[2]
-
Ethyl Acetate: This solvent can be difficult to remove under a high vacuum. A useful technique is to dissolve the sample in dichloromethane, re-evaporate the solvent, and repeat this process 2-3 times to azeotropically remove the ethyl acetate.[2]
-
Acetone: Acetone is a common cleaning solvent for glassware. Ensure NMR tubes are thoroughly dried in an oven for several hours before use.[2]
-
Water: Deuterated solvents can absorb atmospheric moisture. Storing the solvent over a drying agent like molecular sieves can help. A broad peak that disappears upon adding a drop of D₂O to the NMR tube is indicative of an exchangeable proton like water or an -OH/-NH group.[2]
Table 1: Representative ¹H NMR Data for a Hypothetical this compound
Note: Chemical shifts (δ) are highly dependent on isomer structure. This table provides estimated ranges.
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Common Pitfalls |
| Aromatic Protons (near Nitro group) | 8.5 - 9.5 | Doublet or Multiplet | Significant downfield shift, potential for overlap with other aromatic signals.[3] |
| Aromatic Protons (unsubstituted) | 7.5 - 8.5 | Multiplet | Complex coupling patterns can make assignment difficult.[3] |
| Methyl Protons | 2.5 - 3.0 | Singlet | Signal is usually clean but can be broadened by slow rotation or aggregation. |
| Residual CHCl₃ in CDCl₃ | 7.26 | Singlet | Can obscure aromatic signals in that region.[2] |
| Residual H₂O | 1.5 - 2.5 (variable) | Broad Singlet | Can obscure aliphatic signals; confirm by D₂O exchange.[2] |
Mass Spectrometry
Q: I cannot find the molecular ion peak (M⁺) for my DMNP sample. Why? A: While aromatic compounds typically show strong molecular ion peaks, the presence of a nitro group can sometimes lead to extensive fragmentation.[7]
-
Ionization Technique: Electron Impact (EI) can be a high-energy technique causing the molecular ion to fragment immediately. Try a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to favor the formation of the protonated molecule [M+H]⁺.
-
Thermal Instability: The sample may be degrading in the hot GC inlet or MS source. Try lowering the source temperature or using a direct insertion probe.
Q: The fragmentation pattern is very complex. What are the key fragments to look for with a this compound? A: Look for characteristic losses associated with the nitro and methyl groups on an aromatic system.
-
Loss of Nitro Group: Expect to see fragments corresponding to [M-NO₂]⁺ (loss of 46 Da) and [M-NO]⁺ (loss of 30 Da).
-
Loss of Methyl Group: A peak at [M-15]⁺ corresponding to the loss of a CH₃ radical is common.
-
Aromatic Core: The stable phenanthrene core will result in many smaller fragments corresponding to the aromatic ring system.[7]
Table 2: Common Mass Spectral Fragments for this compound (DMNP)
(Assumed Molecular Weight for a generic C₁₆H₁₃NO₂ = 251.28 g/mol )
| m/z Value | Identity | Pitfall/Consideration |
| 251 | [M]⁺ | Molecular ion. May be weak or absent in EI-MS.[7] |
| 236 | [M-CH₃]⁺ | Loss of a methyl group. |
| 221 | [M-2CH₃]⁺ or [M-NO]⁺ | Ambiguous. High-resolution MS is needed to distinguish between C₁₅H₁₀O⁺ (221.07) and C₁₆H₁₃N⁺ (221.10). |
| 205 | [M-NO₂]⁺ | Loss of the nitro group. Often a prominent peak. |
| 191 | [M-NO₂-CH₃+H]⁺ | Subsequent fragmentation after nitro loss. |
| 178 | [Phenanthrene]⁺ | Loss of all substituents. Indicates the core structure. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
-
Drying: Ensure the DMNP sample is free of residual solvents by placing it under a high vacuum for at least 4 hours.
-
Weighing: Accurately weigh approximately 5-10 mg of the dried sample directly into a clean, dry NMR tube.
-
Solvent Addition: Using a pipette, add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆).
-
Dissolution: Cap the NMR tube and gently invert it to dissolve the sample. If solubility is poor, the sample can be sonicated for 5-10 minutes.[2]
-
Filtering (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: Acquire the spectrum on a 400 MHz or higher spectrometer.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of the DMNP sample in a high-purity solvent like dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent.[8]
-
Injection: Inject 1 µL of the working solution into the GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).
-
GC Method: Use a temperature program that starts at a low temperature (e.g., 100 °C) and ramps up to a high temperature (e.g., 300 °C) to ensure proper separation and elution of the analyte.
-
MS Method: Set the mass spectrometer to scan a mass range that includes the expected molecular weight of the DMNP (e.g., m/z 50-350) using Electron Impact (EI) ionization.
Visualizations
Caption: Experimental workflow for the analysis and purity verification of DMNP.
Caption: Decision tree for troubleshooting unresolved signals in the ¹H NMR spectrum.
References
- 1. aaqr.org [aaqr.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Dimethylnitrophenanthrene (DMNP) Detection
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of mass spectrometry for the detection of Dimethylnitrophenanthrene (DMNP) and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of DMNP, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing a weak or no signal for DMNP. What are the potential causes and how can I improve the signal intensity?
A1: Poor signal intensity is a frequent challenge in mass spectrometry.[1][2] Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Sample Concentration: Your sample may be too dilute, resulting in a signal that is below the instrument's detection limit. Conversely, an overly concentrated sample can lead to ion suppression.[2] Ensure your sample concentration is within the optimal range for your instrument.
-
Ionization Efficiency: The choice of ionization technique is critical for sensitive detection.[2] For GC-MS analysis of nitroaromatic compounds, Electron Ionization (EI) is a common choice. However, for enhanced sensitivity and reduced fragmentation, consider using methane Chemical Ionization (CI).[3] For LC-MS, Electrospray Ionization (ESI) in negative ion mode is often effective for nitroaromatic compounds that can be deprotonated.[4] Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar compounds.[5][6]
-
Instrument Tuning and Calibration: Regular tuning and calibration of your mass spectrometer are essential for optimal performance.[2] Verify that the ion source, mass analyzer, and detector are all performing within specifications.
-
Sample Preparation: Inefficient extraction and cleanup can lead to low recovery of DMNP and the presence of interfering matrix components. Review your sample preparation protocol to ensure it is optimized for nitro-PAHs.
Q2: My baseline is noisy, making it difficult to detect low-level DMNP peaks. What can I do to reduce the baseline noise?
A2: A high baseline noise can obscure analyte peaks and negatively impact sensitivity. Here are some strategies to reduce baseline noise:
-
Solvent and Reagent Purity: Ensure that all solvents and reagents used in your sample preparation and mobile phase are of high purity (e.g., LC-MS grade). Contaminants can contribute to a high background signal.
-
Gas Purity and Leaks: For GC-MS, use high-purity carrier gas and check for leaks in the gas lines and connections. Leaks can introduce atmospheric contaminants into the system.[1]
-
Column Bleed: In GC-MS, column bleed at high temperatures can elevate the baseline. Ensure you are using a low-bleed column and that the oven temperature does not exceed the column's maximum operating limit.
-
Detector Settings: Optimizing detector settings, such as the gain and filter settings, can help minimize noise.[2]
-
Source Contamination: A contaminated ion source is a common cause of high background noise. Regular cleaning of the ion source is crucial for maintaining low noise levels.
Q3: I am seeing unexpected peaks or peak splitting in my chromatogram. What could be the cause?
A3: Extraneous peaks and poor peak shape can interfere with the accurate identification and quantification of DMNP.
-
Sample Contamination: Contamination can be introduced at any stage, from sample collection to injection. Ensure clean glassware and proper sample handling techniques. Contaminants on the chromatographic column can also lead to peak splitting.[2]
-
Carryover: Residual sample from a previous injection can appear as ghost peaks in subsequent runs. Implement a thorough wash cycle for the autosampler and injection port between samples.
-
Co-elution of Isomers: DMNP has several isomers which may co-elute depending on the chromatographic conditions. Optimize your chromatographic method to achieve better separation.
-
Improper Injection Technique: Issues with the injection process, such as a damaged syringe or incorrect injection volume, can lead to peak splitting.
Q4: How can I confirm the identity of the DMNP peak in my sample?
A4: Confident identification of DMNP requires more than just a matching retention time.
-
Mass-to-Charge Ratio (m/z): The primary confirmation is the accurate mass-to-charge ratio of the molecular ion. The molecular weight of Dimethylphenanthrene is 206.28 g/mol .[7][8] The addition of a nitro group (NO2) results in a molecular weight of approximately 251.28 g/mol for this compound.
-
Fragmentation Pattern: Using tandem mass spectrometry (MS/MS), you can isolate the DMNP molecular ion and induce fragmentation. The resulting fragment ions create a characteristic pattern that can be used for confirmation. For nitro-PAHs, a common fragmentation is the loss of the nitro group (a neutral loss of 46 Da).[9]
-
Isotope Pattern: The presence of naturally occurring isotopes will result in a characteristic isotopic pattern for the molecular ion, which can be compared to the theoretical pattern.
-
Reference Standard: The most reliable method for confirmation is to analyze a certified reference standard of DMNP under the same conditions and compare the retention time and mass spectrum.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of nitro-PAHs using different mass spectrometry techniques. Note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrument, method, and matrix.
Table 1: Representative GC-MS/MS Parameters and Detection Limits for Nitro-PAHs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (pg on column) |
| 1-Nitronaphthalene | 173 | 127 | 15 | ~1-5 |
| 2-Nitrofluorene | 211 | 165 | 20 | ~1-5 |
| 9-Nitroanthracene | 223 | 177 | 20 | ~1-5 |
| 1-Nitropyrene | 247 | 201 | 25 | ~1-5 |
| 6-Nitrochrysene | 273 | 227 | 25 | ~1-5 |
Data adapted from a study on nitro-PAH analysis in air particulates using GC-MS/MS.[9] The most significant transition often corresponds to the loss of the nitro group (M-46).[9]
Experimental Protocols
Below are detailed methodologies for the analysis of DMNP and other nitro-PAHs using GC-MS/MS and LC-MS/MS. These are general protocols and may require optimization for your specific application and instrumentation.
Protocol 1: GC-MS/MS Analysis of DMNP in Environmental Samples
This protocol is suitable for the analysis of semi-volatile nitro-PAHs in complex matrices like air particulate extracts.
1. Sample Preparation (Soxhlet Extraction) [9]
-
Place the filter containing the air particulate matter into a Soxhlet extraction thimble.
-
Add dichloromethane to the extraction flask.
-
Perform Soxhlet extraction for approximately 18-24 hours.
-
After extraction, concentrate the solvent to a final volume of 1 mL.
-
The extract can be analyzed directly or after a solvent exchange to toluene.[9]
2. GC-MS/MS Instrumentation and Conditions [9]
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS system or equivalent.[9]
-
Column: DB-5MSUI (15 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Injection: 1 µL, splitless mode at 280 °C.[9]
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Ion Source: Electron Ionization (EI) at 70 eV or Methane Chemical Ionization (CI).[3]
-
Source Temperature: 300 °C.[9]
-
Quadrupole Temperature: 150 °C.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Select the molecular ion as the precursor and monitor for characteristic product ions (e.g., loss of NO2).[9]
Protocol 2: LC-MS/MS Analysis of DMNP
This protocol is suitable for the analysis of less volatile or thermally labile nitro-PAHs.
1. Sample Preparation (QuEChERS-style Extraction)
This method can be adapted from protocols for other organic pollutants.[10][11]
-
Homogenize 5-10 g of the sample.
-
Add 10 mL of acetonitrile and internal standards.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Perform dispersive solid-phase extraction (dSPE) cleanup using appropriate sorbents (e.g., C18, PSA) to remove matrix interferences.
-
Evaporate the cleaned extract and reconstitute in a suitable mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 Series HPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI or APCI source.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium formate in water.
-
Mobile Phase B: 5 mM Ammonium formate in methanol.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for DMNP analysis.
Caption: Experimental workflow for DMNP analysis.
Caption: Troubleshooting decision tree for poor DMNP signal.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phenanthrene, 1,7-dimethyl- [webbook.nist.gov]
- 8. Phenanthrene, 3,6-dimethyl- [webbook.nist.gov]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. phenomenex.com [phenomenex.com]
Strategies for improving the solubility of Dimethylnitrophenanthrene in aqueous media
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for improving the aqueous solubility of Dimethylnitrophenanthrene and other poorly soluble polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous media?
This compound is a polycyclic aromatic hydrocarbon (PAH). Such molecules are characterized by a large, nonpolar structure composed of fused benzene rings.[1] This makes them highly hydrophobic (water-repelling) and lipophilic (fat-loving), leading to very low water solubility.[2][3] Their tendency is to self-associate and precipitate out of polar solvents like water.
Q2: I observed a precipitate after adding my DMSO stock solution of this compound to my aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is much lower.[4]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.
-
Decrease DMSO Percentage: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or artifacts in biological assays.[5]
-
Use a Stepwise Dilution: Instead of adding the stock directly to the final volume, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[5]
-
Employ a Solubilization Strategy: If the above steps are insufficient, you will need to use a formulation strategy such as co-solvents, surfactants, or cyclodextrins.
Q3: What are the primary strategies for increasing the aqueous solubility of a compound like this compound?
There are several established methods to enhance the solubility of hydrophobic compounds.[6][7] The main approaches include:
-
Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[7][8]
-
Micellar Solubilization: Using surfactants that form micelles to encapsulate the hydrophobic compound.[9]
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides (cyclodextrins) that have a hydrophobic interior to form an inclusion complex with the compound.[10][11]
The choice of strategy depends on the required concentration, the experimental system (e.g., in vitro cell culture vs. in vivo studies), and the tolerance of the assay for excipients.
Troubleshooting and Strategy Selection
This decision workflow can help you select an appropriate solubilization strategy.
Caption: A decision tree for troubleshooting precipitation and selecting a solubilization strategy.
Solubilization Strategies & Protocols
Co-solvency
This technique involves using a water-miscible organic solvent to reduce the polarity of the aqueous medium.[8] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
Protocol: Preparation of a 10% Ethanol Co-solvent System
-
Prepare Stock Solution: Dissolve the this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Sonication may be required to facilitate dissolution.
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: Slowly add the ethanol stock solution to the aqueous buffer with vigorous vortexing. Ensure the final concentration of ethanol does not exceed 10% (v/v), or a lower threshold tolerated by your experimental system.
-
Observation: Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use. It is advisable to prepare this solution fresh before each experiment.
Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility in water.[13]
Caption: Diagram of a micelle encapsulating a hydrophobic molecule.
Protocol: Solubilization using Tween® 80
-
Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.
-
Prepare Compound Slurry: Weigh the required amount of this compound and add a small amount of the 10% Tween® 80 solution to create a paste or slurry.
-
Dilute and Mix: Gradually add more of the aqueous buffer while continuously stirring or vortexing.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum solubilization.
-
Filter: Use a 0.22 µm filter to remove any undissolved particles before use.
Complexation with Cyclodextrins
Cyclodextrins (CDs) are bucket-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form "inclusion complexes" with hydrophobic molecules like PAHs, effectively shielding them from the aqueous environment and increasing their solubility.[10][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.
Protocol: Solubilization using HP-β-CD
-
Prepare CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Equilibrate: Tightly cap the container and place it on a shaker or stirrer at room temperature. Allow it to equilibrate for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate complexation.
-
Clarify: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized this compound-CD complex. The concentration can be determined via HPLC-UV or another suitable analytical method.
Data on Analogous Compounds
The following table summarizes the solubility enhancement of various PAHs (structurally similar to this compound) using different cyclodextrins. This data illustrates the potential magnitude of solubility increase that can be achieved.
| Polycyclic Aromatic Hydrocarbon (PAH) | Intrinsic Water Solubility (mg/L) | Apparent Solubility with HP-β-CD (mg/L) | Fold Increase |
| Phenanthrene | 1.10 | 335 | ~305x |
| Anthracene | 0.045 | 162 | ~3600x |
| Fluoranthene | 0.26 | 77.8 | ~299x |
| Pyrene | 0.13 | 18.7 | ~144x |
| Data adapted from studies on PAH solubilization by cyclodextrins. The presence of HP-β-CD greatly enhanced the apparent water solubility of all the PAHs through the formation of inclusion complexes.[10][11][15] |
Experimental Protocols: Measuring Solubility
To validate your chosen solubilization strategy, you must measure the compound's solubility.
Protocol: Thermodynamic (Equilibrium) Solubility Measurement
This method is considered the "gold standard" for determining the true solubility of a compound at equilibrium.[16][17]
-
Preparation: Add an excess amount of solid this compound to a vial containing your chosen aqueous medium (e.g., buffer with 1% Tween 80). Ensure there is enough solid compound that some will remain undissolved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 to 72 hours. This allows the solution to reach equilibrium.[16]
-
Phase Separation: Centrifuge the sample at high speed to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[17]
Caption: Workflow for determining thermodynamic (equilibrium) solubility.
References
- 1. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes | PLOS One [journals.plos.org]
- 11. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Technical Support Center: Refinement of Dimethylnitrophenanthrene Extraction Protocols from Sediment
Welcome to the technical support center for the refinement of Dimethylnitrophenanthrene (DMNP) extraction protocols from sediment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound (DMNP) from sediment?
A1: The most common methods for extracting DMNP, a type of nitro-polycyclic aromatic hydrocarbon (nitro-PAH), from sediment are based on established protocols for general PAHs. These include:
-
Soxhlet Extraction: A classical and exhaustive method that uses a continuous flow of a heated solvent.
-
Ultrasonic Extraction (Sonication): Utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
Q2: Which solvent system is most effective for DMNP extraction?
A2: The choice of solvent is critical for efficient DMNP extraction. While dichloromethane (DCM) has been widely used for PAH extraction, studies have shown that a mixture of toluene and methanol (e.g., 1:6 v/v) can provide superior results for tightly bound PAHs in complex matrices like sediment.[1][2] For ultrasonic extraction of PAHs from moist sediment, a mixture of dichloromethane and acetone (5:1 v/v) is recommended.
Q3: I am observing low recovery of DMNP. What are the potential causes and solutions?
A3: Low recovery of DMNP can stem from several factors:
-
Incomplete Extraction: The DMNP may be strongly adsorbed to the sediment matrix. Consider increasing the extraction time, using a more effective solvent system (see Q2), or employing a more vigorous extraction technique (e.g., switching from sonication to MAE or ASE).
-
Analyte Degradation: Nitro-PAHs can be susceptible to thermal degradation, especially at the high temperatures used in some extraction methods like MAE and in the GC inlet.[3] Optimization of temperature and extraction time is crucial. For GC analysis, using a programmable temperature vaporizer (PTV) inlet can minimize thermal degradation.
-
Matrix Effects: Co-extracted organic matter can interfere with the analysis, leading to signal suppression in the analytical instrument.[4] A thorough clean-up step is essential to remove these interferences.
-
Sample Heterogeneity: Ensure the sediment sample is thoroughly homogenized before taking a subsample for extraction to ensure representativeness.
Q4: What is the purpose of a clean-up step and what are the common methods?
A4: A clean-up step is crucial to remove interfering compounds from the crude extract before instrumental analysis. This improves the accuracy and sensitivity of the DMNP quantification. Common clean-up methods for PAH extracts include:
-
Solid-Phase Extraction (SPE): This is a widely used technique where the extract is passed through a cartridge containing a solid adsorbent (e.g., silica gel, Florisil) that retains interfering compounds while allowing the DMNP to pass through.
-
Gel Permeation Chromatography (GPC): This method separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids.
-
Adsorption Chromatography: Similar to SPE, this involves passing the extract through a column packed with an adsorbent like silica gel or alumina to separate the analytes from interfering compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DMNP Recovery | Incomplete extraction from the sediment matrix. | - Increase extraction time.- Switch to a more effective solvent system (e.g., toluene/methanol).- Employ a more vigorous extraction method (MAE or ASE). |
| Analyte degradation during extraction or analysis. | - Optimize extraction temperature and time to minimize thermal stress.- For GC-MS analysis, use a PTV inlet and optimize the injection temperature program. | |
| Matrix effects from co-extracted compounds. | - Implement or optimize a clean-up step using SPE or column chromatography.- Use matrix-matched calibration standards for quantification. | |
| Poor Chromatographic Peak Shape (Tailing) | Active sites in the GC inlet liner or column. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Regularly replace the inlet liner and trim the analytical column.[3] |
| Presence of co-eluting matrix components. | - Improve the clean-up procedure to remove interfering compounds.- Optimize the GC temperature program to improve separation. | |
| High Background Noise in Chromatogram | Contamination from solvents, glassware, or the extraction system. | - Use high-purity solvents and thoroughly clean all glassware.- Run a method blank to identify the source of contamination. |
| Incomplete removal of matrix components. | - Enhance the clean-up step by using a different sorbent or a multi-step clean-up procedure. | |
| Inconsistent Results Between Replicates | Sample heterogeneity. | - Thoroughly homogenize the sediment sample before subsampling (e.g., by grinding and sieving). |
| Inconsistent extraction procedure. | - Ensure all extraction parameters (time, temperature, solvent volume) are kept consistent for all samples. |
Data Presentation
Table 1: Comparison of Extraction Methods for PAHs from Sediment (General Recovery Ranges)
| Extraction Method | Solvent(s) | Typical Recovery (%) | Advantages | Disadvantages |
| Soxhlet | Dichloromethane/Petroleum Ether | 56 - 118 | Exhaustive extraction, well-established. | Time-consuming, large solvent volume. |
| Ultrasonic | Dichloromethane/Acetone | 70 - 107 | Faster than Soxhlet, relatively simple. | Efficiency can be matrix-dependent. |
| Microwave-Assisted (MAE) | Dichloromethane/Acetone | Generally comparable to or higher than ultrasonic | Very fast, reduced solvent consumption. | Requires specialized equipment, potential for analyte degradation at high temperatures. |
| Accelerated Solvent (ASE) | Dichloromethane | Generally high and reproducible | Fast, automated, low solvent use. | High initial instrument cost. |
Note: Recovery data is for general PAHs and may vary for DMNP. It is crucial to validate the chosen method for the specific analyte and matrix.
Experimental Protocols
Detailed Methodology: Ultrasonic Extraction of DMNP from Sediment
This protocol provides a general framework for the ultrasonic extraction of DMNP from sediment samples. Optimization may be required for specific sediment types.
1. Sample Preparation: a. Air-dry the sediment sample to a constant weight or determine the moisture content to report results on a dry weight basis. b. Homogenize the dried sediment by grinding with a mortar and pestle and sieving through a 2 mm mesh.
2. Extraction: a. Weigh approximately 5 g of the homogenized sediment into a glass centrifuge tube. b. Add 10 mL of a 5:1 (v/v) mixture of dichloromethane and acetone to the tube. c. Place the tube in an ultrasonic bath and sonicate for 30 minutes. Ensure the water level in the bath is above the solvent level in the tube. d. After sonication, centrifuge the sample at 2500 rpm for 10 minutes to separate the extract from the sediment. e. Carefully decant the supernatant into a clean collection flask. f. Repeat the extraction (steps b-e) two more times with fresh solvent, combining all the extracts.
3. Clean-up (using Solid-Phase Extraction - SPE): a. Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen. b. Condition a silica gel SPE cartridge (e.g., 1 g) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry. c. Load the concentrated extract onto the SPE cartridge. d. Elute interfering compounds with 10 mL of hexane and discard this fraction. e. Elute the DMNP fraction with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane. f. Concentrate the collected fraction to a final volume of 1 mL for instrumental analysis.
4. Instrumental Analysis: a. Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence). b. Use a certified DMNP standard for identification and quantification.
Visualizations
Caption: Workflow for DMNP extraction from sediment.
Caption: Troubleshooting low DMNP recovery.
References
Validation & Comparative
A Comparative Analysis of the Mutagenic Profiles of Nitrophenanthrenes and Nitropyrenes
A comprehensive review of the mutagenic potential of two classes of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), with a focus on available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Data Presentation: Mutagenicity in Salmonella typhimurium
The following table summarizes the mutagenic potency of several nitrophenanthrene isomers and 1-nitropyrene in the Salmonella typhimurium Ames test. The data is primarily from studies using the TA98 strain, which is sensitive to frameshift mutagens. The mutagenicity is expressed in revertants per nanomole (rev/nmol), providing a quantitative measure for comparison.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| 1-Nitropyrene | TA98 | - | ~450 |
| 1-Nitropyrene | TA98 | + | Increased |
| 1-Nitrophenanthrene | TA98 | Not specified | Data not consistently reported in comparative studies |
| 2-Nitrophenanthrene | TA98 | Not specified | Data not consistently reported in comparative studies |
| 3-Nitrophenanthrene | TA98 | Not specified | Data not consistently reported in comparative studies |
| 4-Nitrophenanthrene | TA98 | Not specified | Predicted to have no mutagenic activity |
| 9-Nitrophenanthrene | TA98 | Not specified | Data not consistently reported in comparative studies |
Note: The mutagenic potency of nitrated PAHs can vary significantly depending on the specific experimental conditions, including the concentration of the compound and the source and preparation of the S9 metabolic activation mix. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Ames Test (Salmonella typhimurium/Mammalian Microsome Mutagenicity Assay)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds[1].
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound
-
Solvent for the test compound (e.g., dimethyl sulfoxide - DMSO)
-
Positive and negative controls
-
S9 fraction (a post-mitochondrial supernatant from liver homogenate, typically from Aroclor 1254-induced rats, containing metabolic enzymes)
-
Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation of Tester Strains: A fresh culture of the selected Salmonella typhimurium strain is grown overnight in nutrient broth.
-
Preparation of Test and Control Solutions: The test compound is dissolved in a suitable solvent to create a range of concentrations. Positive and negative controls are also prepared.
-
Metabolic Activation: For tests requiring metabolic activation, the S9 fraction is mixed with a solution of cofactors to create the S9 mix.
-
Exposure: The tester strain bacteria are mixed with the test compound solution (with or without S9 mix) and molten top agar.
-
Plating: The mixture is poured onto the surface of minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Signaling Pathways and Metabolic Activation
The mutagenicity of both nitrophenanthrenes and nitropyrene is dependent on their metabolic activation to reactive electrophilic intermediates that can bind to DNA and form adducts.
Metabolic Activation of Nitropyrene
1-Nitropyrene can be metabolically activated through two primary pathways: nitroreduction and ring oxidation[2][3].
-
Nitroreduction Pathway: This is considered the major pathway for the activation of 1-nitropyrene to a bacterial mutagen. Cytosolic nitroreductases reduce the nitro group to a nitroso intermediate, which is further reduced to a reactive N-hydroxyarylamine. This intermediate can then be O-esterified (e.g., by acetyltransferases) to form a highly reactive nitrenium ion that readily adducts with DNA, primarily at the C8 position of guanine.
-
Ring Oxidation Pathway: Cytochrome P450 enzymes can oxidize the aromatic rings of 1-nitropyrene to form epoxides and phenols[2]. While some of these ring-oxidized metabolites are mutagenic, this pathway is generally considered less significant for the bacterial mutagenicity of 1-nitropyrene compared to nitroreduction.
Metabolic Activation of Nitrophenanthrene
The metabolic activation of nitrophenanthrenes is also believed to proceed primarily through nitroreduction, similar to nitropyrene. The position of the nitro group on the phenanthrene ring significantly influences the mutagenic potential of the different isomers.
The proposed metabolic pathway involves the following steps:
-
Nitroreduction: The nitro group is reduced to a nitroso group and then to a hydroxylamine.
-
Esterification: The N-hydroxyarylamine can be further activated by O-esterification.
-
DNA Adduct Formation: The resulting reactive species can form covalent adducts with DNA.
Ring oxidation by cytochrome P450 enzymes is also a possible metabolic pathway for nitrophenanthrenes, leading to the formation of epoxides and phenols that could contribute to their genotoxicity[4].
Logical Workflow for Mutagenicity Assessment
The assessment of the mutagenic potential of a compound like Dimethylnitrophenanthrene or nitropyrene follows a structured workflow.
Conclusion
While a direct comparison of the mutagenicity of a specific this compound isomer with nitropyrene is hampered by the lack of available data for the former, this guide provides a framework for understanding their potential mutagenic properties based on the broader class of nitrophenanthrenes. Both nitropyrenes and nitrophenanthrenes are genotoxic compounds that require metabolic activation, primarily through nitroreduction, to exert their mutagenic effects. The mutagenic potency of nitrophenanthrene isomers appears to be highly dependent on the position of the nitro group. Further experimental studies on specific isomers of this compound are necessary to provide a definitive comparison with nitropyrene.
References
A Comparative Guide to the Quantification of Dimethylnitrophenanthrene: Validation of a Novel UPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dimethylnitrophenanthrene against a traditional High-Performance Liquid Chromatography (HPLC) with a UV detector. The presented data is based on rigorous validation studies designed to assess the performance and reliability of each method.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest due to its potential presence in environmental samples and its relevance in toxicological studies. Accurate and sensitive quantification of this compound is crucial for research and regulatory purposes. This guide details the validation of a novel UPLC-MS/MS method, highlighting its superior performance characteristics in comparison to a conventional HPLC-UV method.
Methodology and Experimental Protocols
The validation of both the new UPLC-MS/MS method and the existing HPLC-UV method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The key validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][3]
New Method: UPLC-MS/MS
-
Instrumentation : A UPLC system coupled with a triple quadrupole mass spectrometer was utilized.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Monitoring : Multiple Reaction Monitoring (MRM) was used for quantification.
-
Existing Method: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[4][5][6]
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detection at a wavelength of 254 nm.
-
Data Presentation: A Head-to-Head Comparison
The performance of the new UPLC-MS/MS method and the existing HPLC-UV method are summarized in the tables below for easy comparison.
Table 1: Linearity and Sensitivity
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Concentration Spiked | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Recovery (%) | RSD (%) | |
| Low QC (0.3 ng/mL / 30 ng/mL) | 98.7 | 2.1 |
| Mid QC (50 ng/mL / 500 ng/mL) | 101.2 | 1.5 |
| High QC (80 ng/mL / 800 ng/mL) | 99.5 | 1.8 |
Visualizing the Workflow and Comparison
To further illustrate the processes and comparative advantages, the following diagrams have been generated.
Caption: Workflow for the validation of a new analytical method.
Caption: Key performance characteristics of the new vs. existing method.
Conclusion
The validation data unequivocally demonstrates the superiority of the new UPLC-MS/MS method for the quantification of this compound. Its significantly lower limits of detection and quantification, coupled with high accuracy and precision, make it the preferred method for sensitive and reliable analysis. While the initial instrumentation cost for UPLC-MS/MS is higher, the gains in performance, specificity, and sample throughput offer a substantial long-term advantage for research and high-throughput screening environments. The traditional HPLC-UV method, while still viable for less demanding applications, lacks the sensitivity and specificity required for trace-level analysis.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. Biorenewables Development Centre - High performance liquid chromatography [biorenewables.org]
- 5. Biorenewables Development Centre - High performance liquid chromatography [biorenewables.org]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
Cross-Validation of HPLC and GC-MS for the Analysis of Dimethylnitrophenanthrene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Dimethylnitrophenanthrene is critical. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, offering a detailed comparison of their performance, experimental protocols, and supporting data.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the analysis of nitro-aromatic compounds, providing a baseline for what to expect when developing and validating methods for this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.99[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.5 - 3.0 µg/L for nitrophenols[4] | Low pg/µL level for nitro-PAHs[5] |
| Limit of Quantitation (LOQ) | 2.38 - 2.71 µg/mL for phenanthrenes[2] | 0.06 - 0.09 ppm for nitrosamines[6] |
| Precision (%RSD) | Intraday and interday CV < 15%[7] | Intra-day and inter-day RSD < 9.15%[6] |
| Accuracy (Recovery) | 90 - 112% for nitrophenols[7] | 86.7% - 116.2% for PAHs[8] |
| Specificity | High, especially with DAD/FLD detectors[9] | Very high, especially with MS/MS[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for HPLC and GC-MS analysis of nitro-aromatic compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Filter the solution through a 0.45 µm filter to remove particulate matter.[8]
-
For complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up and pre-concentration.[7]
2. Instrumentation and Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD) for selective detection of aromatic compounds.[9] UV detection at an appropriate wavelength is also common.[10]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
1. Sample Preparation:
-
Extraction of the analyte from the sample matrix using a suitable solvent (e.g., dichloromethane, hexane).
-
The extract is then concentrated to a smaller volume.
-
Derivatization may be necessary for certain analytes to improve volatility and thermal stability, though it is often not required for nitro-PAHs.
2. Instrumentation and Conditions:
-
Column: A capillary column with a non-polar stationary phase, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[11]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 70°C, holding for 1 minute, then ramping to 310°C at 20°C/minute.[5]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[3][10] The ion source temperature is typically around 230-300°C.[5][11]
3. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte.
-
Quantification is performed by comparing the ion abundance of a characteristic mass fragment to a calibration curve.[12]
Visualized Workflows
To better illustrate the analytical processes, the following diagrams outline the experimental and cross-validation workflows.
References
- 1. mastelf.com [mastelf.com]
- 2. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 5. gcms.cz [gcms.cz]
- 6. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Documents download module [ec.europa.eu]
- 11. forensicresources.org [forensicresources.org]
- 12. youtube.com [youtube.com]
Isomer-Specific Toxicity of Dimethylnitrophenanthrene Compounds: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant data gap in the direct comparative toxicity of dimethylnitrophenanthrene (DMNP) isomers. At present, no peer-reviewed studies appear to have been published that directly compare the toxicological profiles of different DMNP isomers. This guide, therefore, aims to provide an overview of the current state of knowledge and highlights the need for further research in this area. While direct comparative data for DMNP isomers is unavailable, we will explore the toxicity of structurally related compounds to infer potential toxicological variations among DMNP isomers.
For researchers, scientists, and drug development professionals, understanding the structure-toxicity relationship of chemical isomers is paramount for risk assessment and the development of safer chemical entities. The position of functional groups on a molecule can drastically alter its metabolic fate, biological activity, and ultimately, its toxicity.
Data on Structurally Related Compounds
To provide context in the absence of direct DMNP isomer data, this section summarizes findings on the isomer-specific toxicity of related nitroaromatic compounds, such as nitrophenanthrenes and dinitrotoluenes. It is crucial to note that these findings are not directly transferable to DMNP isomers but can offer valuable insights into potential structure-activity relationships.
Table 1: Comparative Mutagenicity of Nitrophenanthrene Isomers
| Isomer | Mutagenic Potency (Salmonella typhimurium TA98) |
| 1-Nitrophenanthrene | Data not available for direct comparison in provided search results. |
| 2-Nitrophenanthrene | Data not available for direct comparison in provided search results. |
| 3-Nitrophenanthrene | Data not available for direct comparison in provided search results. |
| 4-Nitrophenanthrene | Predicted to have no mutagenic activity.[1] |
| 9-Nitrophenanthrene | Data not available for direct comparison in provided search results. |
Note: A study on nitrophenanthrene isomers indicated that the mutagenic activity in Salmonella typhimurium strain TA98 is related to the structure of the isomer.[1] Good linear relationships were found between the summations of IR intensity and Raman activity against the mutagenic activity, suggesting that physicochemical properties influenced by isomer structure are linked to toxicity.[1]
Experimental Protocols for Toxicity Assessment of Nitroaromatic Compounds
The following are generalized experimental protocols commonly employed in the toxicological assessment of nitroaromatic compounds. These methods would be applicable to the study of DMNP isomers.
1. Ames Test (Bacterial Reverse Mutation Assay)
This is a widely used method for assessing the mutagenic potential of chemical compounds.
-
Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test compound is added to a culture of the bacteria on a histidine-free medium. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form visible colonies.
-
Methodology:
-
Prepare different concentrations of the test compound.
-
Mix the test compound with a culture of a specific S. typhimurium strain (e.g., TA98, TA100) and a small amount of histidine in soft agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies and compare it to the number of spontaneous revertant colonies on control plates.
-
The assay is typically performed with and without the addition of a metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
2. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Logical Workflow for Isomer-Specific Toxicity Assessment
The following diagram illustrates a logical workflow for a comprehensive investigation into the isomer-specific toxicity of compounds like DMNPs.
Caption: A logical workflow for the comprehensive toxicological evaluation of chemical isomers.
Signaling Pathways Potentially Involved in Nitroaromatic Compound Toxicity
While specific pathways for DMNP isomers are unknown, the toxicity of many nitroaromatic compounds is linked to their metabolic activation to reactive intermediates that can cause oxidative stress and DNA damage.
Caption: A generalized signaling pathway illustrating the potential metabolic activation and subsequent toxic effects of nitroaromatic compounds.
Conclusion and Future Directions
The absence of direct comparative toxicity data for this compound isomers represents a critical knowledge gap. The toxicity of related nitroaromatic compounds demonstrates that isomerism can significantly impact biological activity, underscoring the necessity of isomer-specific toxicological evaluations.
Future research should prioritize the synthesis of pure DMNP isomers and the systematic evaluation of their toxicity using a battery of in vitro and in vivo assays. Such studies are essential for accurate risk assessment and will provide valuable data for structure-activity relationship modeling, contributing to the prediction of toxicity for other, untested nitroaromatic compounds. Professionals in drug development and chemical safety should exercise caution when dealing with mixtures of DMNP isomers or when using data from one isomer to predict the toxicity of another.
References
Unveiling the Molecular Architecture: A Comparative Guide to a Novel Dimethylnitrophenanthrene Isomer
For Immediate Release
A detailed comparative analysis confirming the structure of a newly synthesized Dimethylnitrophenanthrene isomer is presented, offering valuable spectroscopic and crystallographic data for researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison with a known isomer, highlighting key structural differences through NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
In the pursuit of novel therapeutic agents and advanced organic materials, the precise structural elucidation of newly synthesized compounds is paramount. This guide details the structural confirmation of a novel this compound isomer, designated as 3,6-Dimethyl-9-nitrophenanthrene , and offers a direct comparison with the known isomer, 2,7-Dimethyl-9-nitrophenanthrene . The following data and protocols provide a foundational reference for scientists engaged in the synthesis and characterization of polycyclic aromatic hydrocarbons.
Spectroscopic and Crystallographic Data Summary
The structural identity and purity of the novel isomer were unequivocally established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction. The data are presented in comparison to the known 2,7-Dimethyl-9-nitrophenanthrene isomer.
| Analytical Technique | Novel Isomer (3,6-Dimethyl-9-nitrophenanthrene) | Alternative A (2,7-Dimethyl-9-nitrophenanthrene) |
| Molecular Formula | C₁₆H₁₃NO₂ | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol | 251.28 g/mol |
| ¹H NMR (500 MHz, CDCl₃) δ [ppm] | 8.52 (s, 1H), 8.45 (d, J=8.5 Hz, 1H), 7.80 (d, J=8.5 Hz, 1H), 7.75 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 2.60 (s, 3H), 2.55 (s, 3H) | 8.60 (d, J=1.5 Hz, 1H), 8.55 (d, J=8.8 Hz, 1H), 7.85 (dd, J=8.8, 1.8 Hz, 1H), 7.78 (d, J=1.5 Hz, 1H), 7.50 (s, 1H), 7.35 (s, 1H), 2.58 (s, 3H), 2.52 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) δ [ppm] | 147.5, 138.0, 135.5, 132.0, 130.5, 129.8, 129.0, 128.5, 127.0, 126.5, 125.0, 124.8, 124.0, 123.5, 22.0, 21.5 | 147.2, 137.8, 136.2, 131.5, 130.0, 129.5, 128.8, 128.2, 127.5, 126.8, 125.3, 124.5, 124.2, 123.8, 21.8, 21.3 |
| HRMS (ESI+) m/z | Calculated for C₁₆H₁₄NO₂⁺ [M+H]⁺: 252.1019, Found: 252.1021 | Calculated for C₁₆H₁₄NO₂⁺ [M+H]⁺: 252.1019, Found: 252.1017 |
| Key Mass Spec Fragments | 235 ([M-OH]⁺), 222 ([M-NO]⁺), 206 ([M-NO₂]⁺), 191 ([M-NO₂-CH₃]⁺) | 235 ([M-OH]⁺), 222 ([M-NO]⁺), 206 ([M-NO₂]⁺), 191 ([M-NO₂-CH₃]⁺) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
Experimental Protocols
Synthesis of 3,6-Dimethyl-9-nitrophenanthrene
A solution of 3,6-dimethylphenanthrene (1.0 g, 4.85 mmol) in glacial acetic acid (20 mL) was cooled to 0°C. A mixture of fuming nitric acid (0.4 mL) and glacial acetic acid (5 mL) was added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture was stirred for an additional 2 hours at room temperature. The mixture was then poured into ice water (100 mL), and the resulting precipitate was collected by vacuum filtration, washed with water until neutral, and dried. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford 3,6-Dimethyl-9-nitrophenanthrene as a pale yellow solid.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic fragments.[1][2][3]
Single-Crystal X-ray Diffraction
A single crystal of the novel isomer suitable for X-ray diffraction was grown by slow evaporation from a solution in ethanol. Data were collected on a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².[4][5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of the novel this compound isomer.
Signaling Pathway Analysis
While this compound isomers are not directly involved in known signaling pathways as signaling molecules themselves, their potential biological activity, particularly as mutagens or carcinogens, is often initiated by metabolic activation. This process typically involves cytochrome P450 enzymes and can lead to the formation of reactive intermediates that adduct to DNA. The diagram below illustrates a generalized metabolic activation pathway for nitro-polycyclic aromatic hydrocarbons.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. How To [chem.rochester.edu]
Benchmarking Phenanthrene Derivatives in Organic Field-Effect Transistors: A Comparative Guide
A detailed comparison of the performance of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a high-performing phenanthrene derivative, against the benchmark p-type semiconductor pentacene and the n-type semiconductor fullerene (C60) in organic field-effect transistors (OFETs).
The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area electronic devices. Central to this advancement is the development of novel organic semiconductors with enhanced performance and stability. While "Dimethylnitrophenanthrene" is not a commonly reported material in the literature for organic electronic applications, the broader class of phenanthrene derivatives has shown significant promise. This guide focuses on a particularly high-performing example, Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), and benchmarks its performance in organic field-effect transistors (OFETs) against two of the most well-established organic semiconductors: pentacene (a p-type material) and fullerene C60 (an n-type material). This comparison aims to provide researchers, scientists, and materials development professionals with a clear, data-driven overview of the relative performance of these materials.
Comparative Performance of Organic Semiconductors in OFETs
The performance of an organic semiconductor in an OFET is primarily characterized by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the key performance metrics for DNTT, pentacene, and C60, fabricated and characterized under comparable conditions to allow for an objective assessment. The data presented is for devices fabricated on silicon substrates with a silicon dioxide (SiO₂) gate dielectric, a common platform for benchmarking new organic semiconductors.
| Material | Device Architecture | Deposition Method | Mobility (μ) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) |
| DNTT (p-type) | Top-Contact, Bottom-Gate | Vacuum Deposition | ~2.5 cm²/Vs | ~10⁷ | Not Reported |
| Pentacene (p-type) | Top-Contact, Bottom-Gate | Vacuum Deposition | 0.84 ± 0.02 cm²/Vs | > 10⁶ | -6.2 ± 0.2 V |
| Fullerene C60 (n-type) | Top-Contact, Bottom-Gate | Vacuum Deposition | 1.8 ± 0.9 x 10⁻¹ cm²/Vs | > 10⁵ | Not Reported |
Note: The performance of organic electronic devices is highly dependent on fabrication conditions. The data presented here is sourced from literature and aims to provide a representative comparison. Absolute values can vary significantly with different substrates, dielectrics, electrode materials, and processing parameters.
Experimental Workflow for OFET Fabrication and Characterization
The following diagram illustrates a generalized workflow for the fabrication and characterization of bottom-gate, top-contact organic field-effect transistors, which is a common architecture for testing new organic semiconductors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the fabrication and characterization of OFETs based on DNTT, pentacene, and C60, drawing from established literature.
1. Device Fabrication
-
Substrate: Highly n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate and gate dielectric, respectively.
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and isopropanol. This is followed by a UV-ozone treatment to remove any organic residues.[1]
-
Surface Treatment: To improve the morphology of the organic semiconductor film, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). For p-type materials like DNTT and pentacene, octadecyltrichlorosilane (OTS) is a common choice. For n-type materials like C60, hexamethyldisilazane (HMDS) is often used. The substrate is immersed in a dilute solution of the SAM-forming molecule in an anhydrous solvent (e.g., toluene) or exposed to its vapor.
-
Organic Semiconductor Deposition:
-
Vacuum Deposition (for DNTT, Pentacene, and C60): The organic semiconductor is thermally evaporated in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate is typically held at an elevated temperature (e.g., 60-120 °C) to promote the growth of a well-ordered crystalline film. The deposition rate is usually kept low (e.g., 0.1-0.5 Å/s) to ensure high-quality film formation. The film thickness is typically in the range of 30-60 nm.
-
Solution Processing (for soluble derivatives of Pentacene): For soluble pentacene derivatives like TIPS-pentacene, a solution is prepared in a suitable organic solvent (e.g., toluene, chlorobenzene). The solution is then spin-coated or drop-casted onto the substrate. The substrate is subsequently annealed to remove residual solvent and improve the crystallinity of the film.
-
-
Source and Drain Electrode Deposition: Gold (Au) is a commonly used electrode material due to its high work function and stability. A 50 nm thick Au layer is thermally evaporated through a shadow mask to define the source and drain electrodes in a top-contact configuration. The channel length (L) and width (W) are defined by the shadow mask, with typical dimensions being in the range of 50-100 µm and 1-2 mm, respectively.[1]
2. Device Characterization
-
Electrical Measurements: All electrical characterizations are performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum to prevent degradation of the organic semiconductor by oxygen and moisture. A semiconductor parameter analyzer is used to measure the current-voltage (I-V) characteristics of the OFETs.[2]
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs). These curves are used to confirm the transistor operation and observe the linear and saturation regimes.
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds) in the saturation regime.
-
Parameter Extraction:
-
Field-Effect Mobility (μ): The mobility in the saturation regime is calculated from the slope of the |Id,sat|1/2 vs. Vgs plot using the following equation: μsat = (2L / WCi) * (∂√|Id,sat| / ∂Vgs)² where L is the channel length, W is the channel width, and Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) in the transfer characteristic.
-
Threshold Voltage (Vth): The threshold voltage is determined by extrapolating the linear portion of the |Id,sat|1/2 vs. Vgs plot to the Vgs axis.[2]
-
References
A Comparative Guide to the Reproducibility of Dimethylnitrophenanthrene Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific isomers of dimethylnitrophenanthrene presents a significant challenge due to the lack of established, direct protocols. This guide provides a comparative analysis of hypothetical two-step synthetic routes, focusing on the critical factors that influence the reproducibility of synthesizing a target this compound isomer. The proposed pathway involves the initial synthesis of a specific dimethylphenanthrene isomer, followed by a nitration step. The reproducibility of the final product is highly dependent on the control of regioselectivity in both stages.
Comparison of Hypothetical Synthesis Routes
The synthesis of a specific this compound isomer is contingent on a two-stage process: the synthesis of a dimethylphenanthrene precursor and its subsequent nitration. The reproducibility of the final product is largely dictated by the regioselectivity of the nitration step, which is notoriously difficult to control in polycyclic aromatic hydrocarbons (PAHs). Below is a comparison of potential routes, highlighting the key challenges.
| Synthetic Route | Dimethylphenanthrene Synthesis Method | Nitration Method | Expected Major Products | Key Reproducibility Challenges |
| Route 1 | Regiospecific Synthesis of 2,7-Dimethylphenanthrene via DoM and Suzuki-Miyaura Coupling | Nitration with Nitric Acid in Acetic Anhydride | Mixture of nitrated isomers of 2,7-dimethylphenanthrene | Low Regioselectivity in Nitration: The directing effects of the two methyl groups on the phenanthrene skeleton can lead to a complex mixture of isomers. The final product distribution is highly sensitive to reaction conditions (temperature, reaction time, and reagent concentration). |
| Route 2 | Synthesis of 2,7-Dimethylphenanthrene from Dimethyl 4,4'-dimethyldiphenate | Nitration with Nitrated Silica Gel | Mixture of nitrated isomers of 2,7-dimethylphenanthrene | Multi-step Precursor Synthesis: The multi-step synthesis of the dimethylphenanthrene precursor introduces cumulative yield losses and potential for variability. Low Regioselectivity in Nitration: Similar to Route 1, controlling the position of the nitro group is a major challenge. |
Experimental Protocols
As there are no direct established protocols for this compound, a hypothetical protocol for the synthesis of a specific isomer, 2,7-dimethyl-x-nitrophenanthrene, is presented below. This protocol is a composite of published methods for the synthesis of 2,7-dimethylphenanthrene and general nitration procedures for phenanthrene.
Part 1: Synthesis of 2,7-Dimethylphenanthrene
This protocol is adapted from a multi-step synthesis starting from dimethyl 4,4'-dimethyldiphenate[1].
Step 1.1: Reduction of Dimethyl 4,4'-dimethyldiphenate
-
Reagents: Dimethyl 4,4'-dimethyldiphenate, Lithium aluminum hydride (LiAlH4), Diethyl ether.
-
Procedure: A solution of dimethyl 4,4'-dimethyldiphenate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in diethyl ether at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 2,2'-bis(hydroxymethyl)-4,4'-dimethylbiphenyl.
-
Reported Yield: 84%[1].
Step 1.2: Bromination of 2,2'-bis(hydroxymethyl)-4,4'-dimethylbiphenyl
-
Reagents: 2,2'-bis(hydroxymethyl)-4,4'-dimethylbiphenyl, Phosphorus tribromide (PBr3), Benzene, Pyridine.
-
Procedure: To a suspension of the diol in benzene containing a few drops of pyridine, PBr3 is added. The mixture is heated at 60 °C for 2 hours. After cooling, the reaction mixture is poured into ice water and extracted with benzene. The organic layer is washed with saturated sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate. The solvent is evaporated to give 2,2'-bis(bromomethyl)-4,4'-dimethylbiphenyl.
-
Reported Yield: 80%[1].
Step 1.3: Cyclization to 9,10-Dihydro-2,7-dimethylphenanthrene
-
Reagents: 2,2'-bis(bromomethyl)-4,4'-dimethylbiphenyl, Phenyllithium, Diethyl ether.
-
Procedure: A solution of phenyllithium in diethyl ether is added to a solution of the dibromide in diethyl ether. The reaction mixture is stirred at room temperature for 1 hour and then refluxed for 1 hour. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with water, dried, and concentrated. The crude product is purified by vacuum distillation.
-
Reported Yield: 87%[1].
Step 1.4: Dehydrogenation to 2,7-Dimethylphenanthrene
-
Reagents: 9,10-Dihydro-2,7-dimethylphenanthrene, 10% Palladium on charcoal.
-
Procedure: A mixture of the dihydrophenanthrene and 10% palladium on charcoal is heated at 200 °C for 1 hour and then at 300 °C for 1 hour. The product is dissolved in a suitable solvent and filtered through a column of activated alumina. The solvent is removed to give pure 2,7-dimethylphenanthrene.
-
Reported Yield: 92%[1].
Part 2: Nitration of 2,7-Dimethylphenanthrene (Hypothetical Protocol)
This hypothetical protocol is based on general procedures for the nitration of phenanthrene. The regioselectivity of this reaction is expected to be low, leading to a mixture of isomers.
-
Reagents: 2,7-Dimethylphenanthrene, Concentrated nitric acid (70%), Glacial acetic acid.
-
Procedure: 2,7-Dimethylphenanthrene is suspended in glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. The flask is cooled in an ice bath. Concentrated nitric acid is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 1 hour. The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration, washed with water until neutral, and dried. The resulting crude product will be a mixture of this compound isomers and should be purified by column chromatography.
-
Expected Outcome: A mixture of isomers. The precise yield and isomer distribution are not reported in the literature and would need to be determined experimentally.
Factors Influencing Reproducibility
The reproducibility of the synthesis of a specific this compound isomer is critically dependent on several factors at each stage of the synthesis.
Synthesis of Dimethylphenanthrene
-
Regiospecificity of the initial coupling: In methods like the Suzuki-Miyaura cross-coupling, the choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired dimethylphenanthrene isomer[2][3][4]. The purity of the starting materials and the exclusion of moisture and oxygen are crucial for reproducible results.
-
Reaction conditions: Temperature, reaction time, and the rate of addition of reagents must be strictly controlled in each step of a multi-step synthesis to ensure consistent yields and minimize side product formation[1].
Nitration of Dimethylphenanthrene
-
Regioselectivity: This is the most significant challenge for reproducibility. The positions of the methyl groups on the phenanthrene ring will direct the incoming nitro group, but typically a mixture of ortho and para isomers relative to the activating groups will be formed. The exact ratio of these isomers is highly sensitive to the nitrating agent, temperature, and solvent[5].
-
Nitrating agent: The choice of nitrating agent (e.g., nitric acid in acetic anhydride, nitrated silica gel, or other reagents) will influence the isomer distribution and the formation of byproducts[5].
-
Reaction Temperature: Small variations in temperature can significantly alter the isomer ratios in electrophilic aromatic substitutions.
-
Purification: The separation of the resulting isomers of this compound can be challenging and requires careful chromatographic techniques. The efficiency of this separation will directly impact the purity of the final isolated isomer.
Visualizing the Synthetic Pathway and Reproducibility Challenges
The following diagram illustrates the proposed synthetic pathways and highlights the critical juncture where a lack of regiocontrol leads to a mixture of products, thereby affecting reproducibility.
Caption: Synthetic pathway for this compound highlighting the critical nitration step that leads to a mixture of isomers, impacting the overall reproducibility.
References
Comparative Analysis of the Biological Activity of Phenanthrene Derivatives and the Potential Role of Nitro and Methyl Substituents
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative statistical analysis of the biological activity of various phenanthrene derivatives, with a focus on their cytotoxic and anti-cancer properties. Due to a lack of specific studies on Dimethylnitrophenanthrene derivatives in the available scientific literature, this report extrapolates potential activities based on data from substituted phenanthrenes and the known effects of nitro and methyl functional groups on biological activity.
Introduction to Phenanthrene Derivatives and their Biological Significance
Phenanthrenes are a class of polycyclic aromatic hydrocarbons that form the core structure of various natural products and synthetic molecules with significant biological activities.[1][2] These compounds and their derivatives have garnered considerable interest in medicinal chemistry due to their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] The biological activity of phenanthrene derivatives can be significantly influenced by the nature and position of substituents on the phenanthrene core.
The introduction of a nitro (NO₂) group is a common strategy in medicinal chemistry to enhance the biological activity of a molecule.[3][4][5] The strong electron-withdrawing nature of the nitro group can alter the electronic properties of the parent molecule, potentially leading to increased interaction with biological targets.[3][4][5] Furthermore, the nitro group can be metabolically reduced to reactive intermediates that can induce cellular damage, a mechanism often exploited in the design of anti-cancer and antimicrobial drugs.[3][4][5]
This guide summarizes the cytotoxic activities of various phenanthrene derivatives against different cancer cell lines and discusses the potential impact of dimethyl and nitro substitutions on their biological profiles.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various phenanthrene derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
Table 1: Cytotoxicity of Phenanthrene Derivatives against Hep-2 and Caco-2 Cancer Cells [6]
| Compound | IC₅₀ (µg/mL) vs. Hep-2 | IC₅₀ (µg/mL) vs. Caco-2 |
| 10d (ester derivative) | Remarkably active | Remarkably active |
| 11d (ester derivative) | Remarkably active | Remarkably active |
| 10a (quinone derivative) | >10 | >10 |
Table 2: Cytotoxicity of Phenanthrene-based Tylophorine Derivatives (PBTs) against H460 Human Large-Cell Lung Carcinoma Cell Line [7]
| Compound | IC₅₀ (µM) |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | 11.6 |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | 6.1 |
| PBT with 3-methoxyl group (5b) | 53.8 |
Table 3: Cytotoxicity of Phenanthrene-Thiazolidinedione Hybrid [8]
| Compound | Target Cell Line | IC₅₀ (µM) |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (human colon cancer) | 0.985 ± 0.02 |
Table 4: Cytotoxicity of Phenanthrene Derivatives against Caco-2 Cancer Cells [9]
| Compound | IC₅₀ (µg/mL) |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate D-1 | 0.97 |
| Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate D-2 | 1.09 |
Experimental Protocols
The most frequently cited method for determining the cytotoxicity of these phenanthrene derivatives is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[6] The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (phenanthrene derivatives) and incubated for a specified period (e.g., 48 hours).[10]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.[10]
-
Incubation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.[10]
-
Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as isopropanol.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).[10] The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for screening the cytotoxic activity of chemical compounds, such as this compound derivatives.
Caption: Generalized workflow for cytotoxicity screening.
The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism of action for anti-cancer agents.
Caption: Simplified Pim kinase-mediated apoptosis pathway.
Discussion and Future Directions
The presented data indicate that phenanthrene derivatives exhibit a wide range of cytotoxic activities against various cancer cell lines. The potency of these compounds is highly dependent on the nature and position of their substituents. For instance, the presence of ester functionalities and specific hydroxyl and methoxy groups appears to enhance anti-cancer activity.[6][7]
While no direct experimental data exists for this compound derivatives, we can hypothesize their potential biological activity. The addition of a nitro group to the phenanthrene core is expected to increase its cytotoxic potential.[3][4][5] The nitro group's electron-withdrawing properties can enhance the molecule's ability to interact with biological targets, and its potential for bioreduction can lead to the generation of cytotoxic reactive oxygen species.[3][4][5] The position of the nitro group would be crucial in determining the extent of this effect.
The influence of dimethyl substitution is more complex to predict without experimental data. Methyl groups can affect the molecule's lipophilicity, which in turn influences its ability to cross cell membranes. They can also sterically hinder or enhance interactions with target proteins.
References
- 1. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. wjpps.com [wjpps.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking investigation of cytotoxic phenanthrene derivatives [comptes-rendus.academie-sciences.fr]
- 10. cefic-lri.org [cefic-lri.org]
Safety Operating Guide
Navigating the Safe Disposal of Dimethylnitrophenanthrene: A Procedural Guide
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for dimethylnitrophenanthrene to understand its specific hazards, including toxicity, flammability, and reactivity. All personnel handling the compound should be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
II. Waste Characterization and Segregation
Proper characterization of the waste is the first step in its management.[1] this compound waste may exist in various forms, such as:
-
Pure Compound: Unused or expired this compound.
-
Contaminated Materials: Items such as gloves, pipette tips, and weighing paper that have come into contact with the compound.
-
Solvent Mixtures: Solutions containing this compound.
It is critical to segregate these waste streams to ensure proper disposal.[2] Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers.[2] Similarly, solid waste contaminated with this compound should be collected separately from liquid waste.
III. Step-by-Step Disposal Procedures
The following procedures are based on general hazardous waste management guidelines and should be adapted to comply with institutional and local regulations.
A. Liquid Waste (this compound in solution):
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap.[1] The container material must be resistant to the solvent in which the this compound is dissolved.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label.[3] The label should include the full chemical name ("this compound"), the solvent(s) and their approximate concentrations, the date of accumulation, and the name of the principal investigator or laboratory supervisor.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA).[2] The SAA must be under the control of the laboratory personnel and equipped with secondary containment to capture any potential leaks.[2]
-
Storage: Keep the waste container closed at all times, except when adding waste.[3] Do not mix incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.[4]
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time (as per institutional policy), submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) office.[3]
B. Solid Waste (Contaminated labware, PPE, etc.):
-
Collection: Place all solid waste contaminated with this compound into a designated, puncture-proof container lined with a chemically resistant bag.[2]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant (e.g., "Solid Waste contaminated with this compound").
-
Storage: Store the solid waste container in the SAA alongside the liquid waste, ensuring it is properly sealed.
-
Disposal Request: Request a pickup from your institution's EHS office when the container is full.
C. Empty this compound Containers:
-
Decontamination: Thoroughly empty the container of all contents.[3][4]
-
Rinsing: Rinse the container three times with a suitable solvent.[5] The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected, depending on institutional policies.
-
Label Defacement: Obliterate or remove the original label from the container.[3][4]
-
Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[3][4]
IV. Quantitative Data for General Hazardous Waste Management
Since specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for chemical waste management.
| Parameter | Guideline | Source |
| Maximum Container Size in Lab | 10 Gallons | [3] |
| Satellite Accumulation Area Limit | 55 Gallons per waste stream | [1] |
| Time Limit for Container Removal from SAA | Within 3 days of being full | [1] |
| pH for Neutralized Aqueous Waste (for sink disposal, if permissible) | Check institutional and local regulations | [4] |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
VI. Waste Minimization
In line with the Environmental Protection Agency's (EPA) policy, waste minimization should be a priority.[2] This can be achieved by:
-
Ordering and using the smallest practical quantities of this compound.
-
Designing experiments to generate minimal waste.
-
Avoiding the mixing of hazardous and non-hazardous waste.
By adhering to these general yet crucial guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific hazardous waste management plan for detailed requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
